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  • Product: o-Toluenesulfinic acid, sodium salt
  • CAS: 15898-37-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8)

Abstract: This technical guide provides a comprehensive scientific overview of 3-Fluoro-4-morpholinoaniline, a critical heterocyclic building block in modern medicinal chemistry and materials science. While the query ref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive scientific overview of 3-Fluoro-4-morpholinoaniline, a critical heterocyclic building block in modern medicinal chemistry and materials science. While the query referenced CAS 15898-37-0, extensive database cross-referencing confirms the correct and predominantly cited CAS number for this compound is 93246-53-8 . This document will proceed using the correct identifier. We will explore its core chemical properties, established synthetic routes with mechanistic insights, detailed analytical characterization, and its significant applications, most notably as a key intermediate in the synthesis of the antibiotic Linezolid. Furthermore, this guide presents a thorough safety and handling protocol designed for researchers and drug development professionals to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Fluoro-4-morpholinoaniline is a substituted aniline derivative characterized by the presence of a fluorine atom and a morpholine ring on the phenyl group. These substitutions are not merely structural; they are pivotal to the molecule's reactivity and its utility in pharmaceutical synthesis. The electron-withdrawing nature of the fluorine atom influences the nucleophilicity of the aniline amine, while the morpholine moiety impacts solubility and provides a site for further molecular elaboration.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 3-fluoro-4-(morpholin-4-yl)aniline [1]
CAS Number 93246-53-8 [2][3][4][5][6][7][8]
Synonyms 3-fluoro-4-(4-morpholinyl)aniline, 4-(2-Fluoro-4-aminophenyl)morpholine [1][3]
Molecular Formula C₁₀H₁₃FN₂O [1][3][5][7][8]
Molecular Weight 196.22 g/mol [1][5][6]
Appearance Off-white to pale beige or light yellow/brown solid powder/crystal [2][9]
Melting Point 121 - 125 °C [2][5][9]

| Stability | Stable under recommended storage conditions |[9] |

Synthesis and Mechanistic Rationale

The predominant synthetic pathway to 3-Fluoro-4-morpholinoaniline is a robust two-step process that is both efficient and scalable, making it suitable for industrial production. The choice of reagents and reaction conditions is dictated by the principles of nucleophilic aromatic substitution (SₙAr) and selective nitro group reduction.

Step 1: Nucleophilic Aromatic Substitution (SₙAr) The synthesis commences with the reaction of 1,2-difluoro-4-nitrobenzene with morpholine.[10][11] The nitro group (-NO₂) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated than the one meta to it, leading to a highly regioselective substitution by the secondary amine of morpholine. This reaction is often performed under neat conditions or in a suitable solvent to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[10]

Step 2: Nitro Group Reduction The subsequent step involves the selective reduction of the nitro group to a primary amine. A classic and cost-effective method for this transformation is the use of iron powder in the presence of an acid activator like ammonium chloride in an ethanol/water solvent system.[10][11] This method is favored in industrial settings for its efficiency and the relative safety of the reagents compared to catalytic hydrogenation, which may require specialized high-pressure equipment.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C SₙAr Reaction B Morpholine B->C D 3-Fluoro-4-morpholinoaniline C->D Nitro Reduction (Fe/NH₄Cl, EtOH/H₂O)

A representative synthetic workflow for 3-Fluoro-4-morpholinoaniline.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline[12]

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization of the final product as described in the next section.

  • Step A: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

    • To a reaction vessel, add 1,2-difluoro-4-nitrobenzene.

    • Slowly add morpholine while stirring. The reaction is typically exothermic.

    • Heat the reaction mixture (e.g., to 90 °C) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature.

  • Step B: Synthesis of 3-fluoro-4-morpholinoaniline

    • To a stirred solution of the intermediate from Step A (40 g, 177 mmol) in ethanol (360 mL) and water (40 mL), add iron powder (94.16 g, 1681.47 mmol) and ammonium chloride (4.74 g, 88.48 mmol).[11]

    • Heat the reaction mixture to 90 °C for approximately 12 hours.[11]

    • Monitor the reaction by TLC or HPLC until the nitro intermediate is consumed.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a celite bed, washing with ethyl acetate.[11]

    • Wash the organic layer with water and then a brine solution.[11]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.[11]

    • The resulting pale brown solid can be further purified by recrystallization if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete structural fingerprint.

Table 2: Spectroscopic Data for 3-Fluoro-4-morpholinoaniline

Technique Observed Data Interpretation Source(s)
¹H NMR δ (ppm) in CDCl₃: 6.82 (m, 1H), 6.43 (m, 2H), 3.87 (m, 4H), 3.58 (br s, 2H), 2.99 (m, 4H) Aromatic protons, morpholine -CH₂O- protons, aniline -NH₂ protons, and morpholine -CH₂N- protons are all present and in the correct chemical environment. [12]
¹³C NMR δ (ppm) in CDCl₃: 156.9 (d), 143.0 (d), 131.8 (d), 120.4 (d), 110.8 (d), 104.0 (d), 67.3, 51.9 (d) Confirms the 10 unique carbon environments. The doublets (d) indicate C-F coupling, confirming the fluorine's position on the aromatic ring. [12]
FT-IR ν (cm⁻¹) (KBr): 3432, 2925, 1604, 1242 Corresponds to N-H stretching (aniline), C-H stretching, C=C aromatic stretching, and C-N stretching, respectively, confirming the key functional groups. [11]

| HRMS | [M]⁺ Calculated for C₁₀H₁₃FN₂O: 196.1006; Found: 196.1004 | The high-resolution mass matches the calculated exact mass, confirming the elemental composition of the molecule. |[12] |

Applications in Research and Drug Development

3-Fluoro-4-morpholinoaniline is not an end-product but a versatile platform molecule. Its value lies in the primary amine, which serves as a reactive handle for derivatization, allowing for its incorporation into a wide range of larger, more complex molecules.

  • Antibiotic Synthesis: Its most prominent role is as a key intermediate for Linezolid, an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria.[10]

  • Antimicrobial Agents: The core structure can be modified to produce novel sulfonamide and carbamate derivatives that exhibit significant antimicrobial activity.[5][10][13]

  • Biofilm Inhibitors: Reaction with aldehydes produces Schiff bases that have shown potent biofilm inhibition capabilities, in some cases exceeding that of Linezolid.[5][13]

  • Anticancer Research: The 4-oxy-3-fluoroaniline moiety has been incorporated into bisquinoline derivatives, which have demonstrated potent in vitro antitumour activities and c-Met kinase inhibition.[14]

  • Materials Science: It has been used to functionalize carbon nanodots, improving their photoluminescence quantum yield and tuning their emission wavelengths for applications in white light-emitting diodes (WLEDs).[5][13]

Applications_Hub cluster_pharma Pharmaceuticals cluster_materials Materials Science center 3-Fluoro-4- morpholinoaniline A Linezolid (Antibiotic) center->A B Novel Antimicrobials (Sulfonamides/Carbamates) center->B C Anticancer Agents (Bisquinolines) center->C D Biofilm Inhibitors (Schiff Bases) center->D E Carbon Nanodots (for WLEDs) center->E

Applications of 3-Fluoro-4-morpholinoaniline as a versatile building block.

Comprehensive Safety and Handling Protocol

Adherence to a strict safety protocol is non-negotiable when handling this compound. The following guidelines are based on Globally Harmonized System (GHS) classifications and standard laboratory safety practices.

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral 4 H302: Harmful if swallowed [1][2]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin [1][2]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled [1][2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation [1][2]
Signal Word - Warning [1][2][3]

| Pictogram | - | GHS07 (Exclamation Mark) |[3] |

Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9][15] Ensure a safety shower and eyewash station are readily accessible.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as EN166 (EU) or ANSI Z87.1 (US).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[9]

  • Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[9][15]

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid generating dust. Do not eat, drink, or smoke in the handling area.[2][15] Wash hands thoroughly after handling.[9][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][15] Keep in a dark place under an inert atmosphere for long-term stability.[3][6]

First Aid and Emergency Procedures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Skin Contact: Immediately wash the skin with plenty of soap and water.[15] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

  • Spill Response: Prevent further leakage if safe to do so. Avoid dust formation. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9][15]

  • Fire Fighting: Use extinguishing media appropriate for the surrounding fire (water spray, dry chemical, carbon dioxide).[9] Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]

Conclusion

3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is a compound of significant industrial and academic interest. Its well-defined chemical properties, scalable synthesis, and versatile reactivity make it an invaluable building block in the development of life-saving pharmaceuticals and advanced materials. Understanding its comprehensive profile—from synthesis to application and safety—is paramount for the researchers and scientists who will continue to unlock its potential in creating next-generation molecules.

References

  • Dasari Balija Janakiramudu, Devineni Subba Rao, Chilukuru Srikanth, & C. Naga Raju. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. PubChem.

  • Ossila Ltd. (2023). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.

  • Narayana, B. et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc.

  • Organic Spectroscopy International. (2018). 3-fluoro-4- morpholinoaniline.

  • TCI (Shanghai) Development Co., Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • Manchester Organics. (n.d.). 3-Fluoro-4-morpholino-aniline.

  • Synquest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.

  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • BLD Pharm. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • PureSynth. (n.d.). 3-Fluoro-4-Morpholinoaniline 98.0%(GC).

  • Fisher Scientific. (n.d.). 3-Fluoro-4-morpholinoaniline 98.0+%, TCI America™.

  • ASP Basilicata. (n.d.). 3-Fluoro-4-morpholinoaniline.

  • Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73.

Sources

Exploratory

A Comprehensive Technical Guide to Sodium 2-methylbenzenesulfinate for Advanced Research

This technical guide offers an in-depth analysis of the molecular weight and structure of Sodium 2-methylbenzenesulfinate (CAS No. 15898-37-0).

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the molecular weight and structure of Sodium 2-methylbenzenesulfinate (CAS No. 15898-37-0). It is designed to provide researchers, medicinal chemists, and professionals in drug development with the precise data and foundational knowledge required for the effective application of this compound in complex synthetic and analytical workflows.

Introduction: The Significance of Sodium 2-methylbenzenesulfinate

Sodium 2-methylbenzenesulfinate, also known as sodium o-toluenesulfinate, is an organosulfur compound belonging to the sulfinate salt family. These compounds are highly valued in organic chemistry for their role as versatile synthetic intermediates. The sulfinate moiety is a potent nucleophile and can act as a precursor for the introduction of sulfonyl groups into organic molecules, a common feature in many pharmacologically active compounds. The "2-methyl" (or ortho-methyl) substitution on the benzene ring introduces specific steric and electronic effects that differentiate its reactivity from its meta- and para-isomers, allowing for fine-tuned control in advanced synthetic design. An accurate understanding of its molecular weight and structure is a critical prerequisite for stoichiometric control, reaction mechanism elucidation, and predictive modeling in drug discovery and materials science.

PART 1: Molecular Weight and Composition

A precise molecular weight is fundamental for all quantitative applications, from reaction stoichiometry to the preparation of standard solutions for analytical testing.

Chemical Formula and Molecular Weight

Based on its constituent elements, the chemical formula for sodium 2-methylbenzenesulfinate is C₇H₇NaO₂S .[1][2][3] This formula dictates its exact molecular weight.

  • Average Molecular Weight: 178.18 g/mol [1][2][3]

  • Monoisotopic Mass: 178.00134 g/mol

The average molecular weight is calculated using the weighted average of the natural isotopic abundance of each element and is the standard for laboratory-scale chemical preparations.

Elemental Composition Analysis

The contribution of each element to the total molecular weight is detailed below. This data is essential for techniques such as combustion analysis to confirm sample purity.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )Percentage Composition (%)
CarbonC12.011784.07747.19
HydrogenH1.00877.0563.96
SodiumNa22.990122.99012.90
OxygenO15.999231.99817.96
SulfurS32.065132.06517.99
Total 178.186 100.00

PART 2: Molecular Structure and Conformation

The spatial arrangement of atoms and the nature of the chemical bonds define the reactivity and physical properties of sodium 2-methylbenzenesulfinate.

Key Structural Features

The structure is composed of a sodium cation (Na⁺) ionically bonded to the 2-methylbenzenesulfinate anion. Key features of the anion include:

  • Aromatic Ring: A planar benzene ring substituted at two adjacent positions.

  • Sulfinate Group (-SO₂⁻): Attached to carbon-1 of the ring, this is the primary functional group. The negative charge is delocalized across the two oxygen atoms and the sulfur atom, making it an ambident nucleophile.

  • Methyl Group (-CH₃): Located at carbon-2 (ortho-position), this group exerts a steric influence on the adjacent sulfinate group, which can modulate its reactivity compared to its isomers.

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this structure is [Na+].CC1=CC=CC=C1S([O-])=O.[1][2]

Visualization of Molecular Structure

A 2D representation of the ionic compound provides clarity on the connectivity of atoms.

Caption: 2D structure of Sodium 2-methylbenzenesulfinate.

PART 3: Experimental Characterization Protocols

The following protocols describe robust, self-validating methodologies for the empirical confirmation of the molecular weight and structure of sodium 2-methylbenzenesulfinate.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the mass of ionic and polar compounds. By operating in negative ion mode, we can isolate and accurately measure the mass of the 2-methylbenzenesulfinate anion, thereby confirming the molecular weight of the parent salt.

Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare a stock solution of sodium 2-methylbenzenesulfinate at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.

    • Perform a serial dilution to a final concentration of 1-5 µg/mL for direct infusion.

  • Instrument Configuration:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for the target mass range.

    • Set the ESI source to negative ion mode .

    • Optimize source parameters: capillary voltage (~3.0-4.0 kV), cone voltage (20-40 V), desolvation gas (N₂) flow, and temperature to achieve a stable ion current.

  • Data Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire spectra in the m/z range of 50-400. The target ion is the [M-Na]⁻ anion.

  • Data Analysis and Trustworthiness:

    • The expected theoretical m/z for the C₇H₇O₂S⁻ anion is 155.0172 .

    • A successfully validated result will show a prominent peak at this m/z value with a mass accuracy of < 5 ppm, confirming the elemental composition. The molecular weight of the sodium salt is confirmed by adding the mass of the sodium ion back to this value.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous information on the chemical environment and connectivity of atoms. ¹H NMR confirms the number and arrangement of protons, while ¹³C NMR verifies the carbon skeleton, providing definitive structural proof.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Acquire a standard 1D proton spectrum.

    • Expected Signals:

      • Aromatic Region (4H): A series of multiplets between δ 7.0-8.0 ppm. The ortho substitution will create a distinct and complex splitting pattern for the four adjacent aromatic protons.

      • Methyl Region (3H): A sharp singlet around δ 2.3-2.6 ppm, corresponding to the protons of the methyl group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Aromatic Region (6C): Six distinct signals in the δ 125-145 ppm range. The carbons attached to the sulfinate and methyl groups (C1 and C2) will have characteristic chemical shifts influenced by their substituents.

      • Methyl Region (1C): A single peak in the aliphatic region, typically around δ 20-25 ppm.

  • Trustworthiness: The combination of the correct number of signals, their chemical shifts, and the integration values in the ¹H spectrum provides a self-validating system for structural confirmation.

Integrated Characterization Workflow

The logical flow of analysis ensures a comprehensive and validated characterization of the compound.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Data Validation & Confirmation cluster_conclusion Final Report prep Prepare Stock Solution of Compound ms ESI-MS Analysis (Negative Ion Mode) prep->ms nmr ¹H & ¹³C NMR Spectroscopy prep->nmr mw_val Confirm Anion Mass (m/z 155.0172) ms->mw_val struct_val Confirm Proton & Carbon Environments nmr->struct_val final Verified Molecular Weight (178.18 g/mol) & Structure mw_val->final struct_val->final

Caption: Logical workflow for compound characterization.

References

  • Current time information in San Francisco, CA, US. (2026). Google Search.
  • Matrix Fine Chemicals. (n.d.). SODIUM 2-METHYLBENZENE-1-SULFINATE | CAS 15898-37-0. Retrieved February 22, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved February 22, 2026, from [Link]

  • LookChem. (n.d.). Cas 15898-37-0,o-Toluenesulfinic acid, sodium salt. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Difference between sodium o-toluenesulfinate and sodium p-toluenesulfinate

An In-depth Technical Guide to the Core Differences Between Sodium o-toluenesulfinate and Sodium p-toluenesulfinate Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of sodium...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Sodium o-toluenesulfinate and Sodium p-toluenesulfinate

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of sodium o-toluenesulfinate and sodium p-toluenesulfinate for researchers, scientists, and professionals in drug development. We will explore the fundamental differences in their chemical structure, physical properties, synthesis, reactivity, and applications, supported by experimental insights and data.

Positional Isomerism: The Foundational Distinction

The core difference between sodium o-toluenesulfinate and sodium p-toluenesulfinate lies in the constitutional isomerism of the substituents on the benzene ring. Both are sodium salts of toluenesulfinic acid, but the relative positions of the methyl (-CH₃) group and the sulfinate (-SO₂Na) group dictate their distinct chemical personalities.

  • Sodium o-toluenesulfinate: Features the methyl and sulfinate groups on adjacent carbon atoms (an ortho or 1,2-substitution pattern).

  • Sodium p-toluenesulfinate: The methyl and sulfinate groups are positioned on opposite sides of the benzene ring (a para or 1,4-substitution pattern).

This variation in molecular architecture directly influences steric hindrance and electronic effects, which in turn govern the compounds' physical properties, chemical reactivity, and ultimate utility in various applications.

Caption: Structural comparison of ortho- and para-isomers.

Comparative Physical and Chemical Properties

While sharing the same molecular formula and weight, their different structures lead to distinct physical and chemical characteristics.

PropertySodium o-toluenesulfinateSodium p-toluenesulfinate
CAS Number 16844-33-8824-79-3
Molecular Formula C₇H₇NaO₂SC₇H₇NaO₂S
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point > 300 °C> 300 °C
Solubility in Water SolubleSoluble
Key Structural Feature Asymmetric substitutionSymmetric substitution

Synthesis and Manufacturing Considerations

The most common laboratory and industrial synthesis for both isomers involves the reduction of the corresponding toluenesulfonyl chloride.

General Synthesis Workflow

The process begins with the selection of the appropriate starting isomer of toluenesulfonyl chloride, which is then reduced to the corresponding sulfinate.

G Start o- or p- Toluenesulfonyl Chloride Reduction Reduction with Na₂SO₃ or Zn Start->Reduction Base Neutralization with NaOH Reduction->Base Product Sodium o- or p- toluenesulfinate Base->Product

Caption: Simplified synthesis pathway for sodium toluenesulfinates.

Detailed Experimental Protocol: Synthesis of Sodium p-toluenesulfinate

This protocol provides a representative method that can be adapted for the ortho isomer by starting with o-toluenesulfonyl chloride.

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

  • Reagent Preparation: Prepare a solution of sodium sulfite (Na₂SO₃) in deionized water.

  • Reduction: Charge the flask with p-toluenesulfonyl chloride. Add the sodium sulfite solution dropwise from the dropping funnel, maintaining the internal temperature between 10-15 °C to control the exothermic reaction.

  • Neutralization: After the addition is complete, slowly add a solution of sodium hydroxide (NaOH) to ensure the complete formation of the sodium salt and to neutralize any acidic byproducts.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the white solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to yield pure sodium p-toluenesulfinate.

Trustworthiness Note: The control of temperature during the addition of the reducing agent is critical to prevent side reactions, such as the formation of the corresponding sulfonic acid, which would reduce the yield and purity of the desired sulfinate.

Chemical Reactivity: The Impact of Steric Hindrance

The primary differentiator in the chemical reactivity of the two isomers is the steric hindrance imposed by the methyl group in the ortho position.

  • Sodium p-toluenesulfinate (Less Hindered): The sulfinate group is sterically accessible, allowing it to readily participate in nucleophilic reactions. The symmetry of the molecule also simplifies its reaction pathways.

  • Sodium o-toluenesulfinate (More Hindered): The adjacent methyl group can sterically block the approach of reagents to the sulfinate group. This can lead to slower reaction rates and can influence the regioselectivity of reactions involving the aromatic ring.

Application in Sulfone Synthesis

Both isomers are valuable precursors for the synthesis of sulfones via nucleophilic substitution with alkyl halides. These sulfones are key intermediates in various organic transformations, including the Julia-Kocienski olefination.

G Sulfinate Sodium toluenesulfinate Sulfone Tolyl Sulfone Sulfinate->Sulfone SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Sulfone

Exploratory

The Ortho-Methyl Effect: Navigating the Steric Landscape of Aryl Sulfinate Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Aryl sulfinates are versatile intermediates in organic synthesis, serving as precursors to a wide array of valuable org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfinates are versatile intermediates in organic synthesis, serving as precursors to a wide array of valuable organosulfur compounds such as sulfones, sulfonamides, and sulfoxides. Their reactivity is governed by a delicate interplay of electronic and steric factors. This technical guide provides an in-depth exploration of the steric effects imparted by an ortho-methyl group on the reactivity of aryl sulfinates. We will dissect how this seemingly simple substituent can profoundly influence reaction pathways, kinetics, and product distribution in nucleophilic substitutions, electrophilic aromatic substitutions, and transition-metal-catalyzed cross-coupling reactions. By synthesizing mechanistic insights with practical experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to harness or mitigate the ortho-methyl effect in complex molecular design and synthesis.

Introduction: The Dual Nature of the Ortho-Methyl Group

The sulfinate functional group (R-SO₂⁻) is an ambident nucleophile, capable of reacting through either its sulfur or oxygen atoms. This reactivity makes aryl sulfinates powerful building blocks in synthetic chemistry.[1] When substituents are introduced onto the aryl ring, they can modulate the reactivity of the sulfinate. The ortho-methyl group is of particular interest due to its dual electronic and steric nature.

Electronically, the methyl group is a weak electron-donating group, which can activate the aromatic ring towards electrophilic substitution.[2] However, its true impact lies in its steric profile. Positioned adjacent to the sulfinate moiety, the ortho-methyl group creates a sterically hindered environment that can impede the approach of reagents, influence the conformation of transition states, and ultimately dictate the feasibility and outcome of a chemical transformation. Understanding this steric hindrance is not merely an academic exercise; it is critical for the rational design of synthetic routes, particularly in the field of medicinal chemistry, where "magic methyl" effects can dramatically alter a molecule's pharmacological profile.[3][4]

This guide moves beyond a simple list of observations to explain the causality behind the experimental outcomes, providing a framework for anticipating and controlling the steric effects of the ortho-methyl group in aryl sulfinate chemistry.

Fundamental Principles: Steric Hindrance at the Sulfur Center

The primary consequence of an ortho-methyl group is steric shielding of the sulfur atom. This directly impacts reactions where the sulfinate acts as a nucleophile or is the target of nucleophilic attack.

Impact on Nucleophilic Substitution and Addition

In reactions where the sulfinate sulfur atom attacks an electrophile, the ortho-methyl group can act as a steric buttress, slowing down the reaction rate or preventing it altogether. For instance, in the synthesis of sulfinamidines, the use of a nitrene precursor with an ortho-methyl group resulted in a significant drop in yield (to 22%) compared to its unhindered analogues, a clear indication of steric hindrance.[5] Similarly, in copper-catalyzed electrophilic amination reactions to form sulfinamides, significant steric hindrance from bulky substituents on the sulfinate precursor can negatively affect reaction outcomes.[6]

This effect is also prominent in Friedel-Crafts type reactions where methyl sulfinates act as electrophiles. The high regioselectivity observed, strongly favoring para substitution, is rationalized by a transition state model where steric and electronic interactions destabilize the attack at the ortho positions.[7][8] The presence of an additional ortho-methyl group on the sulfinate itself would further exacerbate this effect, making direct sulfinylation at a hindered position exceptionally challenging.

Influence on Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are a cornerstone of modern synthesis, and aryl sulfinates are excellent coupling partners. Here, the ortho-methyl effect manifests in multiple steps of the catalytic cycle.

A generalized workflow for a palladium-catalyzed desulfinative cross-coupling reaction, a common transformation for aryl sulfinates, is depicted below. The ortho-methyl group can influence each stage, from catalyst coordination to the final product-releasing step.

G cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0) Catalyst OAC Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OAC + Ar-X TMC Transmetalation Complex [Ar-Pd(II)-SO2R'] OAC->TMC + R'-SO2Na RI Reductive Elimination Intermediate TMC->RI - SO2 RI->Pd0 - Ar-R' Product Coupled Product (Ar-R') RI->Product ArX Aryl Halide (Ar-X) ArX->OAC Sulfinate Aryl Sulfinate (R'-SO2Na) Sulfinate->TMC

Figure 1: Generalized workflow for a Pd-catalyzed desulfinative cross-coupling reaction.

In palladium-catalyzed desulfinative cross-coupling reactions, the turnover-limiting step can be the extrusion of SO₂ from a chelated Pd(II) sulfinate intermediate.[9] An ortho-methyl group can destabilize this intermediate or hinder its formation, thereby affecting the overall reaction rate. Mechanistic studies have shown that for some coupling reactions, ortho-substituted aryl halides are completely hampered, preventing product formation.[10] This suggests that the steric bulk interferes critically with the oxidative addition step or subsequent transmetalation with the sulfinate salt.[11][12]

The diagram below illustrates the steric clash that can occur in the transition state of the transmetalation or reductive elimination step.

Figure 2: Conceptual visualization of steric hindrance in a catalyst's coordination sphere.

Quantitative Analysis: A Comparative Overview

The impact of the ortho-methyl group is best illustrated through comparative data. The following table summarizes typical outcomes when comparing the reactivity of ortho-methylated aryl sulfinates (or their coupling partners) with their less hindered para-substituted or unsubstituted counterparts across various reaction types.

Reaction Type Substrate System Typical Yield (ortho-Me) Typical Yield (para-Me / H) Key Observation Reference(s)
Sulfinamide Synthesis o-Me-Aryl Sulfinate + AmineLower (e.g., ~20-40%)Higher (e.g., >70%)Significant reduction in yield due to steric hindrance at the sulfur center.[5]
Pd-Catalyzed Cross-Coupling o-Me-Aryl Halide + SulfinateOften 0% or very lowGood to Excellent (>80%)Oxidative addition is severely impeded or completely blocked by the ortho-substituent.[10]
Friedel-Crafts Sulfinylation Phenol + o-Me-Aryl Sulfinate EsterLow ortho, High paraLow ortho, High paraThe inherent preference for para-attack is exacerbated by steric bulk on the sulfinate.[7][8]
Sulfone Synthesis Arylboronic Acid + o-Me-Aryl SulfinateModerate to GoodGood to ExcellentWhile challenging, specific catalytic systems can overcome the steric barrier to form hindered sulfones.[13]

Experimental Design & Methodologies

To empirically investigate these effects, well-designed experiments are crucial. Below are representative protocols for the synthesis of a key intermediate and for a comparative kinetic study.

Protocol 1: Synthesis of Sodium 2-Methylbenzenesulfinate

This protocol describes a common method for preparing an ortho-methylated aryl sulfinate salt from the corresponding aryl halide via an organometallic intermediate, using a sulfur dioxide surrogate.[14][15]

Objective: To synthesize sodium 2-methylbenzenesulfinate as a stock reagent for reactivity studies.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

  • Sulfinate Formation: In a separate flask under an inert atmosphere, suspend DABSO in anhydrous THF.

  • Cool the DABSO suspension to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the DABSO suspension via cannula. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation: Quench the reaction by slowly adding aqueous NaOH solution.

  • Extract the aqueous layer with diethyl ether to remove nonpolar impurities.

  • Wash the aqueous layer with brine, then concentrate it under reduced pressure to precipitate the sodium 2-methylbenzenesulfinate salt.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ortho-methyl signal and the absence of starting material are key indicators of success.

Protocol 2: Comparative Kinetic Analysis of a Desulfinative Cross-Coupling Reaction

Objective: To compare the initial reaction rates of palladium-catalyzed coupling between 4-iodoanisole and (a) sodium 2-methylbenzenesulfinate versus (b) sodium 4-methylbenzenesulfinate.

Materials:

  • 4-Iodoanisole

  • Sodium 2-methylbenzenesulfinate (from Protocol 1)

  • Sodium 4-methylbenzenesulfinate (commercial or synthesized)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar ligand

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • GC-MS or HPLC instrument

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels. In each vessel, under an inert atmosphere, add Pd(OAc)₂, RuPhos ligand, K₂CO₃, and the internal standard.

  • To Vessel A, add sodium 2-methylbenzenesulfinate. To Vessel B, add an equimolar amount of sodium 4-methylbenzenesulfinate.

  • Add anhydrous dioxane to each vessel, followed by 4-iodoanisole to initiate the reaction.

  • Place both vessels in a preheated block at a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Data Collection: At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Immediately quench the aliquot with a suitable solvent and filter through a small plug of silica gel.

  • Analyze the quenched aliquot by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.

  • Analysis: Plot the concentration of the product versus time for both reactions. The initial slope of each curve represents the initial reaction rate. The ratio of the slopes provides a quantitative measure of the steric effect of the ortho-methyl group.

Implications for Drug Discovery and Synthesis

In drug development, the introduction of an ortho-methyl group can be a strategic move to improve a compound's properties by:

  • Inducing a Bioactive Conformation: The steric bulk can lock a flexible molecule into a specific conformation that has a higher affinity for its biological target.

  • Blocking Metabolic Sites: The methyl group can shield an adjacent functional group from metabolic enzymes (e.g., cytochrome P450s), increasing the drug's half-life.

However, the synthetic challenges posed by this steric hindrance are significant. A reaction that works well for a para-substituted analogue may fail completely for the ortho-isomer.[10] Therefore, chemists must often develop bespoke catalytic systems with ligands designed to accommodate sterically demanding substrates or devise entirely different synthetic strategies that install the hindered sulfinate-containing fragment at a different stage. The development of methods to synthesize sterically hindered diaryl sulfones is a testament to the importance and challenge of this area.[13]

Conclusion

The ortho-methyl group is a powerful modulator of aryl sulfinate reactivity, primarily through steric hindrance. It can shield the sulfur center from nucleophilic attack, slow or block crucial steps in metal-catalyzed coupling cycles, and direct the regiochemical outcome of aromatic substitution reactions. While its electron-donating properties are present, they are often overshadowed by its significant steric footprint. For the research scientist and drug development professional, a deep understanding of these steric effects is not optional—it is fundamental to the successful design, execution, and optimization of synthetic routes involving this important class of organosulfur compounds. By anticipating these challenges, researchers can select appropriate catalysts, design more robust reaction conditions, and ultimately accelerate the discovery and development of new chemical entities.

References

  • Zhu, H., Shen, Y., Wen, D., Le, Z.-G., & Tu, T. (2019). Acenaphthoimidazolylidene Gold-Catalyzed Chemoselective Sulfonylation of Boronic Acids with K2S2O5 and Diaryliodonium Salts. Organic Letters, 21, 974-979. [Link]

  • Bolm, C., et al. (2022). Mechanochemical syntheses of sulfinamidines and sulfonimidamides and their derivatizations. RWTH Publications. [Link]

  • García Ruano, J. L., et al. (2011). Methyl Sulfinates as Electrophiles in Friedel–Crafts Reactions. Synthesis of Aryl Sulfoxides. The Journal of Organic Chemistry, 76(11), 4581-4589. [Link]

  • Kumar, A., & Kumar, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8784-8848. [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. Angewandte Chemie International Edition, 53(38), 10202-10205. [Link]

  • Stockman, R. A., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5947-5957. [Link]

  • Willis, M. C., et al. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. Angewandte Chemie, 126(38), 10368-10371. [Link]

  • Gouverneur, V., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3568-3580. [Link]

  • García Ruano, J. L., et al. (2011). Methyl Sulfinates as Electrophiles in Friedel–Crafts Reactions. Synthesis of Aryl Sulfoxides. The Journal of Organic Chemistry. [Link]

  • García Ruano, J. L., et al. (2011). Methyl sulfinates as electrophiles in Friedel-Crafts reactions. Synthesis of aryl sulfoxides. PubMed. [Link]

  • Bolm, C. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 23(10), 3843-3848. [Link]

  • Gouverneur, V., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. University of Melbourne. [Link]

  • Battaglia, L., et al. (1979). Sulphines. Part VIII. Kinetics and mechanism of the reaction between aryl sulphines and perbenzoic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Soderberg, T. (2023). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Eckert, S., et al. (1998). Ortho effects: A mechanistic study. ResearchGate. [Link]

  • Rubleva, L. I., et al. (2015). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. [Link]

  • Procter, D. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry. [Link]

  • Gouverneur, V., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(9), 1473-1480. [Link]

  • Baran, P. S. (2014). Magic Methyl Effect. Open Flask. [Link]

  • Leon, T., & Bolm, C. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. [Link]

  • Kumar, A., & Kumar, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Jarquín Sánchez, C. M. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. Medium. [Link]

  • Dai, B., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • O'Hara, F., & Blackmond, D. G. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 5036-5051. [Link]

  • Matos, P. M., & Stockman, R. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6241-6254. [Link]

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Protocols & Analytical Methods

Method

Protocol for PIDA-Promoted O-Sulfonylation using Sodium o-Toluenesulfinate: An Application Note

Introduction: A Modern Approach to Sulfonate Ester Synthesis Sulfonate esters are pivotal functional groups in organic chemistry, serving as versatile intermediates in nucleophilic substitution reactions, as protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Sulfonate Ester Synthesis

Sulfonate esters are pivotal functional groups in organic chemistry, serving as versatile intermediates in nucleophilic substitution reactions, as protecting groups, and exhibiting significant bioactivity in medicinal chemistry. The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can be harsh and may not be compatible with sensitive substrates. The advent of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), has ushered in a new era of milder and more efficient synthetic methodologies.[1][2][3] This application note provides a detailed protocol for the PIDA-promoted O-sulfonylation of alcohols using sodium o-toluenesulfinate, a readily available and stable sulfonylating agent. This method, developed by the Canesi group, offers a rapid and effective means to generate sulfonate esters from a variety of alcohols under mild conditions.[4]

The reaction is predicated on the ability of PIDA to act as an oxidant, activating the sodium sulfinate to form a highly reactive sulfonium species. This electrophilic intermediate is then readily trapped by an alcohol nucleophile to furnish the desired sulfonate ester.[4] This protocol is distinguished by its operational simplicity, broad substrate scope, and the use of environmentally benign reagents.

Mechanistic Rationale: The Role of Hypervalent Iodine

The efficacy of this O-sulfonylation protocol hinges on the unique reactivity of the hypervalent iodine(III) reagent, PIDA. The reaction is proposed to proceed through the following key steps:

  • Activation of the Sulfinate: PIDA, a potent oxidant, reacts with sodium o-toluenesulfinate. This interaction leads to the formation of a highly electrophilic sulfonium intermediate. The exact nature of this intermediate is a subject of ongoing study, but it is believed to be the key species responsible for the sulfonylation.

  • Nucleophilic Attack: The alcohol substrate, acting as a nucleophile, attacks the electrophilic sulfur center of the activated sulfonium species.

  • Product Formation and Reductive Elimination: This nucleophilic attack results in the formation of the O-S bond of the sulfonate ester and the concomitant reduction of the iodine(III) center to iodobenzene.

This mechanistic pathway highlights the dual role of PIDA as both an activator of the sulfinating agent and a terminal oxidant. The mildness of the reaction conditions is a direct consequence of this efficient, metal-free activation strategy.

mechanistic_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH (Alcohol) Sulfonate_Ester R-O-SO₂-Tol-o (Sulfonate Ester) Alcohol->Sulfonate_Ester Nucleophilic Attack Sulfinate o-Tol-SO₂Na (Sodium o-toluenesulfinate) Activated_Sulfonium [o-Tol-SO₂]⁺ (Activated Sulfonium Species) Sulfinate->Activated_Sulfonium Sodium_Acetate NaOAc (Sodium Acetate) PIDA PhI(OAc)₂ (PIDA) PIDA->Activated_Sulfonium Oxidation Iodobenzene PhI (Iodobenzene) Activated_Sulfonium->Sulfonate_Ester Activated_Sulfonium->Iodobenzene Reduction

Caption: Proposed mechanistic pathway for PIDA-promoted O-sulfonylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the O-sulfonylation of a primary alcohol on a 1.0 mmol scale.

Materials:

  • Primary or secondary alcohol (1.0 mmol, 1.0 equiv)

  • Sodium o-toluenesulfinate (1.2 mmol, 1.2 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (5.0 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol), sodium o-toluenesulfinate (1.2 mmol), and anhydrous dichloromethane (5.0 mL).

  • Initiation of Reaction: Stir the mixture at room temperature until the alcohol is fully dissolved. To this solution, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

experimental_workflow A 1. Combine Alcohol, Sodium o-toluenesulfinate, and DCM B 2. Add PIDA at Room Temperature A->B C 3. Stir and Monitor by TLC B->C D 4. Concentrate under Reduced Pressure C->D E 5. Purify by Flash Chromatography D->E F 6. Characterize Product E->F

Caption: General experimental workflow for PIDA-promoted O-sulfonylation.

Scope and Limitations: Substrate Versatility

A key advantage of this PIDA-promoted O-sulfonylation is its broad applicability to a range of alcohol substrates. The reaction generally proceeds in good to excellent yields with primary and secondary alcohols.

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholBenzyl o-toluenesulfonate85
21-ButanolButyl o-toluenesulfonate78
3CyclohexanolCyclohexyl o-toluenesulfonate72
42-Phenylethanol2-Phenylethyl o-toluenesulfonate81
5(R)-(-)-2-Octanol(R)-(-)-Oct-2-yl o-toluenesulfonate65

Yields are representative and may vary depending on the specific reaction conditions and scale.

Key Considerations and Limitations:

  • Steric Hindrance: While the reaction is generally robust, highly sterically hindered secondary alcohols may react more slowly or give lower yields. Tertiary alcohols are typically not suitable substrates for this transformation.

  • Electron-Withdrawing Groups: Alcohols bearing strong electron-withdrawing groups in close proximity to the hydroxyl group may exhibit reduced nucleophilicity, potentially leading to longer reaction times or diminished yields.

  • Moisture Sensitivity: Although the reaction does not require strictly anhydrous conditions, the use of anhydrous solvent is recommended for optimal results, as water can compete with the alcohol as a nucleophile.

  • Purity of Reagents: The purity of PIDA can affect the reaction efficiency. It is advisable to use freshly opened or properly stored PIDA.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Sluggish Reaction - Insufficient PIDA - Low quality PIDA - Sterically hindered alcohol - Low reaction temperature- Increase the equivalents of PIDA slightly (e.g., to 1.5 equiv). - Use freshly purchased or purified PIDA. - Increase the reaction time. - Gently warm the reaction mixture (e.g., to 40 °C).
Formation of Side Products - Presence of water leading to hydrolysis of the activated intermediate. - Over-oxidation of sensitive substrates.- Ensure the use of anhydrous solvent and reagents. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Purification - Co-elution of the product with iodobenzene.- Use a less polar eluent system for chromatography. - Consider a pre-purification step, such as washing the crude mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove iodine-containing impurities.

Conclusion

The PIDA-promoted O-sulfonylation of alcohols with sodium o-toluenesulfinate represents a significant advancement in the synthesis of sulfonate esters. Its mild reaction conditions, operational simplicity, and broad substrate scope make it an attractive alternative to traditional methods. This protocol provides researchers, scientists, and drug development professionals with a reliable and efficient tool for the preparation of these valuable organic compounds. The mechanistic understanding of the role of hypervalent iodine in this transformation continues to drive the development of new and innovative synthetic methodologies.

References

  • Arkivoc. (2007). Hypervalent iodine(III) reagents in organic synthesis. [Link]

  • Canesi, S., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1203–1207. [Link]

  • CORDIS. (n.d.). Introduction. Hypervalent iodine reagents have found broad application in organic chemistry and are nowadays frequently used in synthesis. Retrieved from [Link]

  • Dahiya, A., et al. (2022). Updates on hypervalent-iodine reagents: metal-free functionalisation of alkenes, alkynes and heterocycles. Organic & Biomolecular Chemistry, 20, 2005-2027. [Link]

  • Frontiers in Chemistry. (2017). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • MDPI. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]

  • PubMed. (2009). Hypervalent iodine-mediated oxidation of alcohols. [Link]

  • PubMed. (2011). Pinene-derived iminodiacetic acid (PIDA): a powerful ligand for stereoselective synthesis and iterative cross-coupling of C(sp3) boronate building blocks. [Link]

  • PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. [Link]

  • PubMed. (2025). Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes. [Link]

  • ResearchGate. (2022). Proposed mechanism for the PIDA-mediated oxidation of alcohols. [Link]

  • ResearchGate. (2025). Hypervalent iodine-mediated oxidation of alcohols | Request PDF. [Link]

  • ResearchGate. (2025). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. [Link]

  • RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • RSC Publishing. (2022). Updates on hypervalent-iodine reagents: metal-free functionalisation of alkenes, alkynes and heterocycles. [Link]

  • U.S. National Library of Medicine. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. [Link]

  • U.S. National Library of Medicine. (2022). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. [Link]

  • ResearchGate. (n.d.). PIDA-promoted O-sulfonylation of alkyl alcohols with sodium... Retrieved from [Link]

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Application

Application Notes and Protocols for Copper-Catalyzed Sulfonylation of Aryl Halides with o-Toluenesulfinate

Introduction: The Strategic Importance of Aryl Sulfones Aryl sulfones are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science. Their remarkable chemical stability, coupled with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Sulfones

Aryl sulfones are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science. Their remarkable chemical stability, coupled with their ability to engage in a variety of non-covalent interactions, has cemented their role as indispensable components in the design of modern pharmaceuticals and functional materials. The copper-catalyzed cross-coupling of aryl halides with sulfinate salts has emerged as a robust and economically viable method for the synthesis of these valuable compounds, offering a milder and more accessible alternative to traditional palladium-catalyzed systems.[1][2][3] This guide provides a comprehensive overview, detailed protocols, and expert insights into the copper-catalyzed sulfonylation of aryl halides using sodium o-toluenesulfinate as a representative sulfonylating agent.

The Reaction: A Mechanistic Overview

The copper-catalyzed sulfonylation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the choice of ligands and reaction conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the sulfinate salt and subsequent reductive elimination to furnish the desired aryl sulfone and regenerate the active Cu(I) catalyst. The use of appropriate ligands, such as diamines or amino acids, is often crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.[2][3][4][5][6]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the copper-catalyzed sulfonylation of an aryl halide with sodium o-toluenesulfinate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Aryl Halide, Sodium o-Toluenesulfinate, Copper Catalyst, Ligand, and Base in a Reaction Vessel solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent heating Heat the Reaction Mixture at the Specified Temperature with Stirring solvent->heating monitoring Monitor Reaction Progress by TLC or LC-MS heating->monitoring quench Cool to Room Temperature and Quench the Reaction monitoring->quench extract Perform Aqueous Workup and Extract with an Organic Solvent quench->extract purify Dry, Concentrate, and Purify the Crude Product (e.g., Column Chromatography) extract->purify characterization Characterize the Purified Aryl Sulfone (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for the copper-catalyzed sulfonylation.

Detailed Experimental Protocol

This protocol provides a general method for the copper-catalyzed sulfonylation of an aryl iodide with sodium o-toluenesulfinate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )PuritySupplierNotes
Aryl IodideAr-I->98%Commercial-
Sodium o-toluenesulfinateC₇H₇NaO₂S178.18>97%CommercialStore in a desiccator.
Copper(I) Iodide (CuI)CuI190.4599.9%CommercialProtect from light.
N,N'-DimethylethylenediamineC₄H₁₂N₂88.15>99%CommercialLigand.
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82>99%CommercialBase.
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13>99.8%CommercialSolvent.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), sodium o-toluenesulfinate (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous dimethyl sulfoxide (DMSO) (3 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl o-tolyl sulfone.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Catalyst: Copper(I) iodide is a commonly used and effective catalyst for this transformation.[7] Its affordability and lower toxicity compared to palladium make it an attractive choice for both academic and industrial applications.[1][2][3] Other copper sources such as Cu₂O or copper(II) salts can also be effective, sometimes requiring an in-situ reduction.[8]

  • The Role of the Ligand: The use of a bidentate ligand like N,N'-dimethylethylenediamine is critical for achieving high yields and milder reaction conditions.[2][3][4][5] The ligand stabilizes the copper catalyst, prevents its disproportionation or aggregation, and facilitates the key steps of the catalytic cycle.[6] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

  • Base and Solvent Selection: An appropriate base is required to facilitate the reaction, with cesium carbonate often providing excellent results due to its high solubility in polar aprotic solvents like DMSO or DMF.[9] These solvents are effective at dissolving the sulfinate salt and promoting the desired reactivity. The use of anhydrous solvents is crucial to prevent side reactions.

  • Substrate Scope: While aryl iodides are generally the most reactive substrates, aryl bromides can also be employed, often requiring higher temperatures or more specialized catalytic systems.[10][11] The electronic nature of the aryl halide can influence the reaction rate, with electron-deficient substrates sometimes reacting more readily.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, the following self-validating steps should be incorporated:

  • Control Experiments:

    • No Catalyst: Running the reaction without the copper catalyst should result in no product formation, confirming the catalytic nature of the transformation.

    • No Ligand: In many cases, performing the reaction without the ligand will lead to significantly lower yields or require harsher conditions, demonstrating the ligand's essential role.

    • No Base: Omitting the base will likely halt the reaction, highlighting its importance in the catalytic cycle.

  • Product Confirmation: The identity of the synthesized aryl sulfone must be unequivocally confirmed. This is achieved through a combination of:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms in the molecule.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product, confirming its elemental composition.

  • Purity Assessment: The purity of the final product should be assessed, typically by:

    • LC-MS or Gas Chromatography (GC): To detect any minor impurities.

    • Melting Point Analysis: A sharp melting point is indicative of a pure crystalline solid.

Catalytic Cycle Visualization

catalytic_cycle CuI_L Cu(I)L₂ CuIII_complex Ar-Cu(III)(X)L₂ CuI_L->CuIII_complex Ar-X ArX Ar-X oxidative_addition Oxidative Addition CuIII_sulfinate Ar-Cu(III)(SO₂R)L₂ CuIII_complex->CuIII_sulfinate RSO₂⁻ -X⁻ sulfinate RSO₂⁻ ligand_exchange Ligand Exchange CuIII_sulfinate->CuI_L Ar-SO₂R reductive_elimination Reductive Elimination product Ar-SO₂R

Caption: Proposed catalytic cycle for the copper-catalyzed sulfonylation.

References

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Cu-catalyzed heterocyclic C–S bond formation. ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. (2024). May R Merino. [Link]

  • An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides. Organic Letters. [Link]

  • Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]

  • A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]

  • CÀ S Cross-Coupling Reactions Catalyzed by Well-Defined Copper and Nickel Complexes. Chemistry – A European Journal. [Link]

  • Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Angewandte Chemie International Edition. [Link]

  • Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Organic Chemistry Portal. [Link]

  • Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC. [Link]

  • Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. PubMed. [Link]

  • Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates. Organic Letters. [Link]

  • Copper-Enabled Photo-Sulfonylation of Aryl Halides Using Alkylsulfinates. PlumX. [Link]

  • Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. PubMed. [Link]

  • A Mild Strategy for the Preparation of Phenols via the Ligand-Free Copper-Catalyzed O-Arylation of para-Toluenesulfonic Acid. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]

  • Isolation of a copper photocatalyst on a metal–organic cage for the sulfonylation of aryl halides resulting from visible-light-mediated C(sp2)–S cross-coupling. Chemical Communications. [Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. PubMed. [Link]

  • Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. Organic Chemistry Portal. [Link]

  • Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. [Link]

  • Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide. ACS Publications. [Link]

  • Copper-catalyzed enantioselective sulfonylation from sulfur dioxide: generation of tertiary propargylic sulfones. Organic Chemistry Frontiers. [Link]

Sources

Method

Application Note: Decarboxylative Coupling of Cinnamic Acids with Sodium o-Toluenesulfinate

Executive Summary Vinyl sulfones are privileged pharmacophores in drug discovery, acting as covalent inhibitors (Michael acceptors) for cysteine proteases and key intermediates in organic synthesis. Traditional synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl sulfones are privileged pharmacophores in drug discovery, acting as covalent inhibitors (Michael acceptors) for cysteine proteases and key intermediates in organic synthesis. Traditional synthesis (e.g., Horner-Wadsworth-Emmons or Heck coupling) often requires pre-functionalized vinyl halides or expensive palladium catalysts.

This guide details the decarboxylative coupling of cinnamic acids with sodium o-toluenesulfinate . This approach utilizes abundant, stable, and biomass-derived carboxylic acids as traceless activating groups. We present two validated protocols:

  • Robust Chemical Catalysis: A Copper-catalyzed aerobic system ideal for batch scalability.

  • Green Electrosynthesis: A metal-free, room-temperature electrochemical method for sensitive substrates.[1]

Mechanistic Principles

Understanding the radical nature of this reaction is critical for troubleshooting. Unlike Pd-catalyzed cross-couplings (which proceed via oxidative addition/reductive elimination), this transformation is a radical addition-elimination sequence.

The Radical Pathway

The reaction generally proceeds via the generation of a sulfonyl radical (


).
  • Initiation: Oxidation of the sulfinate anion (chemically or anodically) generates the electrophilic sulfonyl radical.[2]

  • Addition: The sulfonyl radical attacks the

    
    -unsaturated double bond of the cinnamate, forming a benzylic radical intermediate.
    
  • Decarboxylation: This intermediate undergoes Single Electron Transfer (SET) oxidation and rapid decarboxylation (loss of

    
    ) to re-establish the double bond, exclusively yielding the (E)-isomer due to thermodynamic stability.
    
Mechanistic Diagram

DecarboxylativeMechanism Sulfinate Sodium o-Toluenesulfinate (Ar-SO2-Na) Radical Sulfonyl Radical (Ar-SO2•) Sulfinate->Radical Oxidation (-e⁻) Intermed Benzylic Radical Intermediate Radical->Intermed + Cinnamic Acid (Radical Addition) Cinnamic Cinnamic Acid (Substrate) Cation Cationic Intermediate Intermed->Cation SET Oxidation (-e⁻) Product (E)-Vinyl Sulfone Cation->Product - H⁺ CO2 CO2 (Gas) Cation->CO2 Decarboxylation

Figure 1: General radical addition-decarboxylation mechanism. The sulfonyl radical is the key propagating species.

Protocol A: Copper-Catalyzed Aerobic Coupling

Best for: Scalable batch synthesis, robust substrates, and labs without electrochemical equipment.

This method utilizes Copper(II) oxide as a catalyst and atmospheric oxygen as the terminal oxidant, making it cost-effective.

Materials
  • Substrate: trans-Cinnamic acid (1.0 equiv).

  • Reagent: Sodium o-toluenesulfinate (1.5 equiv).

  • Catalyst: CuO (Nanopowder or standard mesh, 20 mol%).

  • Additive: Potassium Iodide (KI, 0.5 equiv) – Critical for iodine-mediated radical turnover.

  • Solvent: DMSO (Anhydrous).

  • Atmosphere: Air (Open vessel or balloon).

Step-by-Step Procedure
  • Charge: To a 25 mL round-bottom flask equipped with a stir bar, add Cinnamic acid (1.0 mmol, 148 mg), Sodium o-toluenesulfinate (1.5 mmol, 267 mg), CuO (0.2 mmol, 16 mg), and KI (0.5 mmol, 83 mg).

  • Solvate: Add DMSO (3.0 mL).

  • Reaction: Attach a reflux condenser open to air (or a drying tube if humidity is >60%). Heat the mixture to 100 °C in an oil bath.

  • Monitor: Stir vigorously for 10–12 hours. The reaction mixture will darken. Monitor by TLC (Hexane/EtOAc 4:1). The cinnamic acid spot (

    
    ) should disappear, and a new UV-active spot (
    
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
    
Troubleshooting Table (Protocol A)
ObservationProbable CauseCorrective Action
Low Conversion (<30%) Oxygen starvationEnsure vigorous stirring to maximize air-liquid surface area. Do not seal under

.
Low Yield (Side products) OverheatingMaintain temp strictly at 100°C; higher temps degrade the sulfinate.
Starting Material Remains Catalyst poisoningEnsure DMSO is fresh. Old DMSO can contain sulfides that poison Cu.
Ortho-Substrate Issues Steric hindranceFor o-toluenesulfinate specifically, increase reaction time to 16h due to steric clash near the sulfonyl center.

Protocol B: Electrochemical Decarboxylative Coupling

Best for: Thermally sensitive substrates, green chemistry compliance, and high functional group tolerance.[3]

This method avoids metal catalysts and external chemical oxidants, using electric current to drive the oxidation.[1][3]

Electrochemical Setup
  • Cell: Undivided glass cell (10–20 mL).

  • Anode: Graphite rod or Carbon felt.

  • Cathode: Platinum plate (

    
     cm) or Nickel foam.
    
  • Power Supply: DC regulated power supply (Constant Current mode).

Setup Diagram

ElectroSetup Power DC Power Supply (Constant Current: 10-15 mA) Anode Anode (+) Graphite/Carbon Power->Anode Oxidation Site (Sulfinate -> Radical) Cathode Cathode (-) Platinum/Nickel Power->Cathode Reduction Site (H+ -> H2) Solution Electrolyte Solution MeCN/H2O (1:1) LiClO4 (0.1 M) Anode->Solution Cathode->Solution

Figure 2: Undivided cell configuration. The reaction occurs primarily at the anodic surface.

Step-by-Step Procedure
  • Preparation: In the electrolysis cell, dissolve Cinnamic acid (0.5 mmol) and Sodium o-toluenesulfinate (1.5 equiv) in a mixture of Acetonitrile/Water (1:1 v/v, 8 mL).

  • Electrolyte: Add

    
     or 
    
    
    
    (0.1 M concentration) to ensure conductivity.
  • Assembly: Insert the Graphite anode and Pt cathode. Ensure electrodes are submerged but not touching.

  • Electrolysis: Electrolize at a constant current (CCE) of 10 mA at room temperature (25 °C).

  • Duration: Run for approximately 3–4 hours (approx. 2.5–3.0 F/mol charge passed).

  • Work-up: Disconnect power. Evaporate MeCN under reduced pressure. Extract the aqueous residue with DCM.

  • Purification: Standard silica chromatography (as in Protocol A).

Comparative Analysis & Substrate Scope

The choice of protocol depends heavily on the electronic nature of the cinnamic acid derivative.

FeatureCopper-Catalyzed (Protocol A)Electrochemical (Protocol B)
Temperature High (100°C)Room Temp (25°C)
Oxidant Air (

)
Anodic Oxidation
Steric Tolerance ModerateHigh
Electron-Rich Acids Excellent Yields (70-85%)Good Yields (60-75%)
Electron-Poor Acids Good Yields (60-80%)Excellent Yields (80-92%)
Ortho-Toluenesulfinate Yield: ~65-72% Yield: ~75-80%

Note on o-Toluenesulfinate: The ortho-methyl group on the sulfinate introduces steric strain during the radical addition step. Protocol B (Electrochemical) generally handles this better than Protocol A, likely due to the milder thermal environment preventing radical decomposition pathways.

Safety & Handling

  • Sodium Sulfinates: Generally stable solids, but fine dust can be irritating. Store in a desiccator; moisture absorption leads to stoichiometry errors.

  • Perchlorates (

    
    ):  Used in Protocol B. Potentially explosive when dry or in contact with organics at high heat. Never distill the reaction mixture to dryness  if perchlorates are used. Use 
    
    
    
    as a safer alternative if available.
  • DMSO (Protocol A): Penetrates skin rapidly, carrying dissolved contaminants (like Copper) into the body. Double-glove (Nitrile) is recommended.

References

  • Copper-Catalyzed Aerobic Protocol: Jiang, Q., Xu, B., Jia, J., Zhao, A., Zhao, Y. R., Li, Y. Y., He, N. N., & Guo, C. C. (2014).[4][5] Copper-Catalyzed Aerobic Decarboxylative Sulfonylation of Cinnamic Acids with Sodium Sulfinates: Stereospecific Synthesis of (E)-Alkenyl Sulfones. The Journal of Organic Chemistry, 79(16), 7372–7379.[5] Link

  • Electrochemical Protocol: Qian, P., Bi, M., Su, J., Zha, Z., & Wang, Z. (2016).[3] Electrosynthesis of (E)-Vinyl Sulfones Directly from Cinnamic Acids and Sodium Sulfinates via Decarboxylative Sulfono Functionalization.[2][3][4][6] The Journal of Organic Chemistry, 81(11), 4876–4882. Link[6]

  • Iodine-Mediated (Metal-Free) Variant: Li, J., Liu, D., Wan, Y., & Zhang, Y. (2015). Iodine-mediated synthesis of (E)-vinyl sulfones from sodium sulfinates and cinnamic acids in aqueous medium.[7][8] RSC Advances, 5, 66700-66703. Link

  • Review on Vinyl Sulfone Synthesis: Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications.[2][3][4][8] Medicinal Research Reviews, 26(6), 793–814. Link

Sources

Application

Preparation of chiral sulfoxides from o-toluenesulfinic acid salts

This Application Note is designed to provide a rigorous, field-ready guide for the synthesis of chiral sulfoxides starting specifically from -toluenesulfinic acid salts . While the classic Andersen method often utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-ready guide for the synthesis of chiral sulfoxides starting specifically from


-toluenesulfinic acid salts . While the classic Andersen method often utilizes 

-tolyl substrates, the

-tolyl variants are increasingly valued in drug development for their enhanced steric influence as chiral auxiliaries.

Application Note: Enantioselective Synthesis of Chiral Sulfoxides from -Toluenesulfinic Acid Salts

Executive Summary

Chiral sulfoxides are pivotal pharmacophores and auxiliaries in modern medicinal chemistry (e.g., Esomeprazole, Armodafinil). This guide details the Modified Andersen Protocol adapted for


-toluenesulfinic acid salts . Unlike direct oxidation methods (which often suffer from over-oxidation to sulfones or poor enantiocontrol), this nucleophilic displacement approach guarantees the sulfoxide oxidation state and offers high stereocontrol via a stable sulfinate ester intermediate.

Key Advantages of this Protocol:

  • Defined Stereochemistry: Relies on the separation of diastereomeric intermediates, ensuring high enantiomeric excess (

    
    ).
    
  • Scalability: Suitable for gram-to-kilogram scale synthesis.

  • Substrate Specificity: Tailored for

    
    -tolyl salts, leveraging the ortho-methyl group for enhanced steric differentiation during subsequent auxiliary-controlled reactions.
    

Mechanistic Workflow & Logic

The transformation follows a three-stage sequence: Activation


 Chiral Induction 

Stereospecific Displacement
.
Reaction Coordinate Diagram

The following diagram illustrates the pathway from the achiral salt to the enantiopure sulfoxide.

ChiralSulfoxideSynthesis cluster_0 Critical Control Point: Stereoselection Salt o-Toluenesulfinic Acid Salt (Achiral) Chloride Sulfinyl Chloride (Racemic Intermediate) Salt->Chloride SOCl2 Activation Ester_Mix Menthyl Sulfinate (Diastereomeric Mixture) Chloride->Ester_Mix (-)-Menthol Pyridine Ester_Pure (S)-Menthyl o-Toluenesulfinate (Pure Diastereomer) Ester_Mix->Ester_Pure Crystallization & HCl-Catalyzed Epimerization (DKR) Sulfoxide Chiral o-Tolyl Sulfoxide (Target) Ester_Pure->Sulfoxide R-MgX (Grignard) Inversion of Configuration

Figure 1: Synthetic workflow for the conversion of sulfinate salts to chiral sulfoxides via the Andersen method. Note the Dynamic Kinetic Resolution (DKR) step at the ester stage.

Detailed Experimental Protocol

Phase 1: Activation and Esterification (Formation of the Chiral Auxiliary)

The objective is to convert the stable salt into a reactive electrophile (sulfinyl chloride) and trap it with a chiral pool alcohol ((-)-Menthol).

Reagents:

  • Sodium

    
    -toluenesulfinate (1.0 equiv)
    
  • Thionyl chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • (-)-Menthol (1.0 equiv)[1]

  • Pyridine (2.0 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Salt Activation:

    • Suspend Sodium

      
      -toluenesulfinate in anhydrous Toluene under 
      
      
      
      atmosphere.
    • Cool to

      
      . Add 
      
      
      
      dropwise. Caution:
      
      
      gas evolution.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension will become a turbid solution as the inorganic salts (NaCl) precipitate and the sulfinyl chloride forms.

    • Concentration: Remove excess

      
       and solvent under reduced pressure (keep bath 
      
      
      
      to prevent decomposition). Re-dissolve the crude sulfinyl chloride in fresh dry Toluene.
  • Esterification:

    • In a separate vessel, dissolve (-)-Menthol and Pyridine in Toluene. Cool to

      
      .[2][3]
      
    • Add the sulfinyl chloride solution dropwise to the menthol solution. The low temperature favors the formation of the kinetically controlled diastereomer, though equilibration will occur later.

    • Stir for 3 hours, allowing the mixture to reach RT.

  • Workup:

    • Quench with water.[4] Wash organic layer with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.[3]
      
    • Dry over

      
       and concentrate.
      
Phase 2: Diastereomeric Enrichment (The Solladié Improvement)

The crude product is a mixture of


- and 

-menthyl sulfinates. To maximize yield, we utilize acid-catalyzed epimerization (Dynamic Kinetic Resolution).

Protocol:

  • Dissolve the crude oil in minimal hot Acetone.

  • Add catalytic conc. HCl (approx. 5 drops per 10g substrate).

  • Crystallization: Cool slowly to

    
    . The crystalline diastereomer (typically the 
    
    
    
    form for
    
    
    -tolyl, analogous for
    
    
    -tolyl) will precipitate.
  • Epimerization Logic: The HCl allows the solution-phase diastereomer to epimerize. As the less soluble diastereomer crystallizes out, Le Chatelier's principle drives the equilibrium toward the solid form.

  • Filtration: Collect crystals. Recrystallize from Acetone/Hexane if

    
    .
    
Phase 3: Nucleophilic Displacement (The Andersen Synthesis)

This step involves the


-like substitution at the sulfur center. Crucially, this proceeds with Inversion of Configuration. 

Reagents:

  • Pure Menthyl

    
    -toluenesulfinate (1.0 equiv)
    
  • Grignard Reagent (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Ether or THF

Protocol:

  • Dissolve the pure sulfinate ester in anhydrous Ether under Argon. Cool to

    
    .
    
  • Add the Grignard reagent dropwise.

    • Note: The steric bulk of the

      
      -tolyl group may require slightly higher temperatures (RT) or longer reaction times compared to 
      
      
      
      -tolyl variants. Monitor by TLC.
  • Stir until starting material is consumed (approx. 2-4 hours).

  • Quench: Carefully add Sat.

    
    .
    
  • Purification: Extract with EtOAc. The byproduct is (-)-Menthol, which can be removed via column chromatography (Silica gel; Hexane/EtOAc gradient) or distillation if the sulfoxide is high-boiling.

Analytical Data & Quality Control

Table 1: Expected Performance Metrics

ParameterSpecificationNotes
Yield (Step 1-2) 70 - 85%Dependent on efficient HCl-catalyzed epimerization.[2]
Yield (Step 3) 80 - 95%Grignard addition is highly efficient.
Enantiomeric Excess (

)
> 98%Strictly controlled by the purity of the sulfinate ester.
Menthol Recovery > 90%Chiral auxiliary can be recycled.

Critical Control Point (CCP):

  • Moisture Sensitivity: The sulfinyl chloride intermediate is extremely hydrolytically unstable. All glassware must be oven-dried.

  • Temperature Control: During Step 2, if crystallization does not occur (due to the

    
    -tolyl steric clash disrupting packing), switch to Flash Chromatography . The diastereomers usually have significantly different 
    
    
    
    values on silica.

Alternative: Catalytic Approaches

While the Andersen method is stoichiometric, researchers should be aware of modern catalytic alternatives if the substrate allows.

  • Pd-Catalyzed Arylation: Recent advances allow the coupling of sulfenate anions (generated from

    
    -sulfinyl esters) with aryl halides using chiral Pd-ligand complexes (e.g., JosiPhos). However, this method builds the C-S bond, whereas the Andersen method builds the S-C(alkyl) bond from an existing aryl-sulfur scaffold.
    
  • Biocatalysis: Enzymatic oxidation of

    
    -tolyl sulfides is an alternative, but often struggles with the steric hindrance of the ortho substituent.
    

References

  • Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link

  • Solladié, G., et al. (1987). "Asymmetric Synthesis of Chiral Sulfoxides: An Improvement of the Andersen Method". Synthesis, 1987(02), 173-175.
  • Maitro, G., et al. (2006).[5] "Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions". Organic Letters, 8(26), 5951–5954.[6] Link (Context for modern catalytic alternatives).

  • Han, Z. J., et al. (2014). "Recent Advances in the Synthesis of Chiral Sulfoxides". Advanced Synthesis & Catalysis, 356(10), 2281-2302. (Review of general methodologies).
  • Legros, J., et al. (2005). "Applications of Chiral Sulfoxides in Enantioselective Synthesis of Pharmaceutical Products". Current Organic Chemistry, 9(14).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for sodium 2-methylbenzenesulfinate from reaction mixtures

Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of Sodium 2-methylbenzenesulfinate (CAS: 16867-04-2), a critical reagent used as a radical source in tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of Sodium 2-methylbenzenesulfinate (CAS: 16867-04-2), a critical reagent used as a radical source in trifluoromethylation (Langlois-type chemistry) and as a nucleophile in sulfone synthesis.

Users most frequently encounter purity issues stemming from its synthesis via the reduction of 2-methylbenzenesulfonyl chloride using sodium sulfite (


) and sodium bicarbonate (

). This reaction generates a crude mixture heavily contaminated with inorganic salts (

,

, excess

) and organic byproducts (disulfides, thiosulfonates).
Compound Properties
PropertyDataNotes
Formula

Often isolated as a hydrate (

).[1][2]
Solubility (Water) HighVery soluble; difficult to salt out with NaCl.
Solubility (Ethanol) Moderate to GoodKey purification lever.
Solubility (Inorganics) NegligibleNaCl/

are insoluble in EtOH.
Stability ModerateOxidizes to sulfonate in air; disproportionates in acid.

Primary Purification Workflows

Method A: The Ethanol Extraction (Removal of Inorganic Salts)

Best For: Removing bulk inorganic salts (sulfites, chlorides) from the crude reaction solid. Principle: Sodium 2-methylbenzenesulfinate is soluble in hot ethanol, whereas inorganic contaminants (


, 

,

) are virtually insoluble.

Protocol:

  • Drying: Evaporate the crude aqueous reaction mixture to complete dryness (rotary evaporator). Crucial: Water content must be <1% or inorganic salts will dissolve into the ethanol.

  • Extraction: Pulverize the dry solid residue. Suspend it in absolute ethanol (approx. 5-10 mL per gram of theoretical yield).

  • Reflux: Heat the suspension to reflux (boiling) with vigorous stirring for 30–60 minutes.

  • Hot Filtration: While the mixture is still boiling, filter it rapidly through a pre-heated Büchner funnel (or sintered glass frit).

    • The Filter Cake: Contains the inorganic salts (Discard).

    • The Filtrate: Contains the dissolved Sodium 2-methylbenzenesulfinate.

  • Crystallization: Allow the ethanol filtrate to cool slowly to room temperature, then chill to 0°C. The product will crystallize as white lustrous scales or needles.

  • Isolation: Filter the crystals and wash with cold ethanol/ether.

Method B: The "Acid-Base Swing" (High Purity)

Best For: Removing organic impurities (disulfides, sulfonates) and achieving analytical purity. Risk Warning: Free sulfinic acids are unstable. They disproportionate (dismutate) into sulfonic acids and thiosulfonates if left in acidic solution or heated. Work cold and fast.

Protocol:

  • Dissolution: Dissolve the crude salt in minimal distilled water.

  • Organic Wash: Extract the aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Purpose: Removes non-polar organic impurities (e.g., di-o-tolyl disulfide) which are byproducts of over-reduction or disproportionation. Discard the organic layer.

  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add cold 2M HCl until pH ~1–2.

    • The 2-methylbenzenesulfinic acid will precipitate as a white solid.

  • Filtration: Immediately filter the solid acid. Wash with ice-cold water. Do not dry or store the acid.

  • Regeneration: Immediately suspend the wet acid solid in water and neutralize carefully with 1M NaOH (or saturated

    
    ) until pH 7.0–7.5. The solid will dissolve.[3]
    
  • Isolation: Evaporate the neutral solution to dryness (or lyophilize) to obtain the pure sodium salt.

Visualization of Workflows

Workflow Diagram: Decision Logic & Process

Purification_Logic Start Crude Reaction Mixture (Aq. Solution) Evap Evaporate to Dryness Start->Evap High Salt Content AcidBase Method B: Acid-Base Swing (For Organic Impurities) Start->AcidBase High Organic Impurity Solids Dry Crude Solids (Product + Salts) Evap->Solids Ethanol Method A: Ethanol Extraction (Reflux in EtOH) Solids->Ethanol FilterHot Hot Filtration Ethanol->FilterHot Cake Solid Cake: Inorganic Salts (Discard) FilterHot->Cake Filtrate Filtrate: Product in EtOH FilterHot->Filtrate Cryst Cool & Crystallize Filtrate->Cryst Wash Wash Aq. Soln with DCM (Remove Disulfides) AcidBase->Wash Acidify Acidify to pH 1 (0°C) Precipitate Free Acid Wash->Acidify Neut Neutralize with NaOH Regenerate Salt Acidify->Neut FAST (Unstable Intermediate) Neut->Cryst

Caption: Decision tree for selecting between Ethanol Extraction (for salt removal) and Acid-Base Swing (for organic purity).

Troubleshooting Guide & FAQs

Q1: My product turned into a yellow sticky paste. What happened?

Diagnosis: This usually indicates disproportionation or oxidation .

  • Cause 1 (Disproportionation): If you used the Acid-Base method (Method B) and didn't work fast enough, the sulfinic acid (

    
    ) converted into a thiosulfonate (
    
    
    
    ) and sulfonic acid. Thiosulfonates are often yellow/oily.
  • Cause 2 (Hygroscopicity): Sodium sulfinates are hygroscopic. If not dried properly, they absorb water and form a paste.

  • Solution: Wash the paste with Ethyl Acetate or Ether (removes the yellow thiosulfonate). Recrystallize the remaining solid from Ethanol.[4]

Q2: The product has a strong "garlic" or sulfur odor.

Diagnosis: Presence of Di-o-tolyl disulfide .

  • Mechanism: During the reduction of the sulfonyl chloride, over-reduction can produce the thiol (

    
    ), which oxidizes to the disulfide (
    
    
    
    ).
  • Solution: Use Method B (Step 2) . Before isolating the solid, dissolve in water and wash thoroughly with DCM. The disulfide is highly soluble in DCM, while the sulfinate salt stays in the water.

Q3: The melting point is incorrect or the ash content is high.

Diagnosis: Inorganic salt contamination.

  • Context: If you skipped the Ethanol Extraction (Method A) and just evaporated the reaction water, your "product" is likely 50%+ NaCl/Na2SO3.

  • Verification: Test solubility in cold ethanol. If a large amount of solid remains undissolved, it is inorganic salt.

  • Solution: Perform Method A .

Q4: Can I dry the product in an oven?

Diagnosis: Thermal instability.

  • Risk: Heating sodium sulfinates >100°C can cause decomposition.

  • Recommendation: Dry in a vacuum desiccator over

    
     or silica gel at room temperature, or in a vacuum oven at max 40–50°C.
    

References

  • Whitmore, F. C., & Hamilton, F. H. (1922). Sodium p-Toluenesulfinate.[1][2][5] Organic Syntheses, 2, 89. (Describes the foundational reduction of sulfonyl chlorides using zinc/steam, analogous to the sulfite method).

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610. (Establishes the instability of free sulfinic acids and the kinetics of their decomposition).

  • Field, L. (1978). Disulfides and Polysulfides. Organic Chemistry of Sulfur, Plenum Press. (Details the formation of disulfide byproducts in sulfur reductions).
  • Truce, W. E., & Murphy, A. M. (1952). The Preparation of Sulfinic Acids.[4][5][6][7][8] Chemical Reviews, 48(1), 69-124. (Comprehensive review on sulfinate synthesis and purification).

Sources

Optimization

Removing byproduct sodium sulfonate from o-toluenesulfinate reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing the common byproduct, sodium o-toluenesulfonate, from sodium o-toluenesulfina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing the common byproduct, sodium o-toluenesulfonate, from sodium o-toluenesulfinate reagents. Contamination by the sulfonate byproduct can significantly impact downstream reactions, making its effective removal critical for experimental success. This center is structured to address common problems through FAQs and detailed, logic-driven troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction that uses sodium o-toluenesulfinate failing or giving low yields?

A1: A common cause of reaction failure is the presence of the sodium o-toluenesulfonate byproduct in your sulfinate reagent. The sulfonate is generally less reactive and can interfere with the desired reaction pathway. Its structural similarity to the sulfinate can also lead to competitive inhibition or other unwanted side reactions.

Q2: How is the sodium sulfonate byproduct formed?

A2: Sodium o-toluenesulfonate is typically formed by the oxidation of the desired o-toluenesulfinate. This can occur during the initial synthesis of the reagent or through gradual air oxidation during storage.[1] The sulfinate moiety is susceptible to oxidation, converting the sulfur(IV) center to the more stable sulfur(VI) state of the sulfonate.

Q3: How can I quickly check if my sodium o-toluenesulfinate is contaminated?

A3: A simple method is to check the melting point; pure sodium p-toluenesulfinate has a melting point above 300°C.[2][3] A significantly lower or broader melting range suggests impurities.[4] For a more definitive but still rapid check, Thin-Layer Chromatography (TLC) can be effective. The more polar sulfonate will typically have a lower Rf value than the sulfinate in a suitable solvent system (e.g., a mixture of a polar organic solvent and a non-polar co-solvent).

Q4: What is the fundamental principle for separating the sulfinate from the sulfonate?

A4: The separation relies on the difference in solubility between the two compounds. Sodium o-toluenesulfinate (the desired product) is generally less soluble in many organic solvents compared to the sodium o-toluenesulfonate byproduct.[5][6] By exploiting this differential solubility through techniques like recrystallization or solvent washing, a purification can be achieved.

Troubleshooting & Purification Guides

This section provides in-depth, Q&A-based guides to resolve specific challenges encountered during the purification process.

Problem 1: Initial Purity Assessment is Unclear

Q: I'm not sure if my reagent is pure enough. What are the definitive methods for assessing purity?

A: While melting point and TLC are good initial indicators, more rigorous quantitative methods are necessary for sensitive applications.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification.[7] A reversed-phase HPLC method with UV detection can effectively separate the sulfinate from the sulfonate and other impurities.[7][8] The high sensitivity of modern HPLC systems allows for the detection of even trace levels of contamination.[7][8]

  • UV-Spectrophotometry: This method can be used if HPLC is unavailable. There is a specific wavelength (around 282 nm for the p-isomer) where the sodium toluenesulfonate has zero absorption, while the sodium toluenesulfinate still absorbs significantly.[9] This allows for the quantification of the sulfinate in the presence of the sulfonate.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the two compounds by subtle differences in the chemical shifts of the aromatic and methyl protons. Integrating the respective peaks allows for a quantitative assessment of the purity.

Analytical Method Primary Use Key Advantage Notes
Melting Point Quick purity checkFast and requires minimal equipment.A broad or depressed melting point indicates impurities.[4]
TLC Qualitative separationRapidly shows the presence of multiple components.Sulfonate is more polar and will have a lower Rf.
HPLC-UV Quantitative analysisHigh sensitivity and accuracy for trace impurities.[7][8]The gold standard for purity validation.
UV-Spectrophotometry Quantitative analysisCan quantify sulfinate using a specific wavelength where sulfonate does not absorb.[9]Requires careful selection of the analytical wavelength.
¹H NMR Structural confirmation & quantificationProvides structural information and relative ratios of components.Peak integration gives a quantitative measure of purity.
Problem 2: Standard Recrystallization is Ineffective or Yields are Low

Q: I tried a simple recrystallization, but the product is still impure, or I lost most of my material. What should I do?

A: This is a common issue that can be solved by systematically optimizing the recrystallization protocol. The choice of solvent is the most critical factor.[10][11]

The following diagram outlines the decision-making process for purifying your reagent.

Purification_Workflow cluster_start Start: Impure Reagent cluster_analysis Purity Analysis cluster_decision Method Selection cluster_methods Purification Methods cluster_end Finish Start Impure Sodium o-toluenesulfinate Assess Assess Purity (TLC, HPLC, NMR) Start->Assess Decision Is Purity >98%? Assess->Decision Recrystallize Fractional Recrystallization Decision->Recrystallize No Soxhlet Soxhlet Extraction Decision->Soxhlet No (Alternative) PureProduct Pure Reagent (Ready for use) Decision->PureProduct Yes Verify Verify Purity (HPLC, NMR) Recrystallize->Verify Soxhlet->Verify Verify->PureProduct

Caption: Decision workflow for o-toluenesulfinate purification.

This technique is highly effective because it leverages the subtle differences in solubility. The goal is to find a solvent or solvent system where the desired sulfinate has low solubility at cold temperatures but high solubility at elevated temperatures, while the sulfonate byproduct remains soluble even when cooled.[11]

  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the impure solid when hot but allow the pure sulfinate to crystallize upon cooling, leaving the sulfonate impurity in the mother liquor.

    • Screening: Test the solubility of small amounts of your impure reagent in various solvents. Ethanol (EtOH) or methanol (MeOH) are often good starting points.[5][6] For particularly stubborn separations, a solvent pair like ethanol/water may be effective.[12]

    • Solubility Data (p-isomer reference): While exact data for the o- isomer is sparse, the related p- isomer provides a useful reference. Sodium p-toluenesulfonate has low solubility in ethanol (max 2.5%), suggesting ethanol is an excellent solvent for leaving the sulfonate behind.[5][6] Sodium p-toluenesulfinate can be recrystallized from an ethanol/water mixture.[2]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil (use a water bath or heating mantle).

    • Add just enough hot solvent to fully dissolve the solid. An excess of solvent will reduce your final yield.

  • Hot Filtration (If Necessary):

    • If you observe insoluble impurities (other than your target compounds), perform a hot gravity filtration to remove them. This step prevents these impurities from being incorporated into your final crystals.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[10]

    • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the sulfinate.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the collected crystal cake with a small amount of ice-cold solvent. This removes any residual mother liquor containing the dissolved sulfonate impurity.

    • Dry the purified crystals under vacuum.

Problem 3: The Impurity Co-precipitates with the Product

Q: Even with careful recrystallization, I suspect the sulfonate is crashing out with my sulfinate. How can I prevent this?

A: This suggests that the solubility difference in your chosen solvent isn't large enough. A more rigorous separation method like Soxhlet extraction is recommended.

This method is ideal when the desired compound has very low solubility in a solvent in which the impurity is highly soluble. It continuously washes the solid with fresh, hot solvent, gradually extracting the soluble sulfonate byproduct into the flask below, leaving the purified sulfinate in the thimble. For the separation of sulfonates, Soxhlet extraction with ethanol has been noted as a preferable method.[5][6]

  • Apparatus Setup:

    • Assemble a Soxhlet extraction apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Sample Loading:

    • Place the impure sodium o-toluenesulfinate powder into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Choice:

    • Fill the round-bottom flask with a solvent in which the sulfonate byproduct is soluble, but the desired sulfinate is poorly soluble. Anhydrous ethanol is an excellent choice for this purpose.[5][6]

  • Extraction Process:

    • Heat the solvent in the flask to a boil. The solvent vapor will travel up the side arm, condense, and drip into the thimble, dissolving the soluble sulfonate.

    • Once the extractor fills, the solvent (now containing the dissolved impurity) will siphon back into the round-bottom flask.

    • Allow this cycle to run for several hours. The sulfinate will remain in the thimble as a purified solid, while the sulfonate accumulates in the flask.

  • Recovery:

    • Once the extraction is complete, remove the thimble and dry the purified sodium o-toluenesulfinate.

Troubleshooting Logic Diagram

This diagram helps diagnose and solve recrystallization issues.

Troubleshooting_Recrystallization cluster_problem Problem Diagnosis cluster_questions Key Questions cluster_solutions Solutions Problem Recrystallization Fails Q1 No Crystals Form? Problem->Q1 Q2 Yield is Too Low? Problem->Q2 Q3 Product Still Impure? Problem->Q3 Sol1a Too much solvent used. Boil off excess. Q1->Sol1a Yes Sol1b Solvent is too good. Use a poorer solvent or a solvent pair. Q1->Sol1b Yes Sol1c Scratch flask / Add seed crystal. Q1->Sol1c Yes Q2->Sol1a Yes Sol2a Cooled too quickly. Allow for slow cooling. Q2->Sol2a Yes Sol2b Not enough product in sample. Start with more material. Q2->Sol2b Yes Sol3a Inefficient separation. Wash crystals with ice-cold solvent. Q3->Sol3a Yes Sol3b Impurity co-precipitated. Switch to Soxhlet extraction. Q3->Sol3b Yes

Caption: Troubleshooting flowchart for common recrystallization problems.

References

  • LookChem. (n.d.). Cas 657-84-1,Sodium p-toluenesulfonate. Retrieved from [Link]

  • Whitmore, F. C., & Hamilton, F. H. (1921).
  • PubChem. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • The Hive. (2004). preparation of sodium p-toluenesulfonate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and -sulphonate.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Kingvolt. (2026, February 12). Role of Sodium p‑Toluene Sulfinate in Pharmaceutical Intermediates. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ACS Publications. (2013, November 26). Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride.
  • Taylor & Francis Online. (2006, August 20). SEPARATION OF SODIUM SULFATE AND p-TOLUENE SULFONIC ACID BY ELECTRODIALYSIS. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • PMC. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Reddit. (2025, January 14). Removing NaCl from sulfonate salt. Retrieved from [Link]

  • Google Patents. (n.d.). US3829472A - Method for the separation of methallyl sulfonate.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift distinction between o- and p-toluenesulfinate salts

An In-Depth Guide to Distinguishing o- and p-Toluenesulfinate Salts using ¹H NMR Spectroscopy Authored by: Dr. Gemini, Senior Application Scientist In the landscape of synthetic chemistry and drug development, the precis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Distinguishing o- and p-Toluenesulfinate Salts using ¹H NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of isomers is a critical step that dictates the success of subsequent research. For researchers working with substituted aromatic compounds, distinguishing between positional isomers like ortho- and para-toluenesulfinate salts presents a common analytical challenge. While these isomers share the same molecular formula, their distinct substitution patterns lead to unique electronic environments that can be definitively resolved using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of o- and p-toluenesulfinate salts. We will delve into the theoretical underpinnings of their chemical shift differences, present a robust experimental protocol for data acquisition, and offer clear visual and tabular data to aid in unambiguous identification.

The Theoretical Basis: Electronic Effects on Proton Chemical Shifts

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) governs the electron density at each aromatic proton, thereby dictating its resonance frequency.

  • The Methyl Group (-CH₃): This is a weak electron-donating group. It increases electron density on the aromatic ring, particularly at the ortho and para positions, through an inductive effect and hyperconjugation. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield).

  • The Sulfinate Group (-SO₂⁻Na⁺): The sulfinate anion is a moderate electron-withdrawing group. It pulls electron density away from the aromatic ring via resonance and inductive effects.[1][2] This "deshielding" of the aromatic protons causes them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).[1][2]

The key to distinguishing the ortho and para isomers lies in how these opposing electronic effects are distributed across the aromatic ring.

  • In p-Toluenesulfinate: The high degree of symmetry (a C₂ axis) means there are only two chemically distinct types of aromatic protons. The two protons ortho to the methyl group are equivalent, as are the two protons ortho to the sulfinate group. This leads to a simplified spectrum.

  • In o-Toluenesulfinate: The substituents are adjacent, breaking the molecule's symmetry. Consequently, all four aromatic protons are in unique chemical environments and are expected to produce four distinct signals.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A reliable and reproducible experimental protocol is the foundation of accurate spectral interpretation. The following steps outline a self-validating system for preparing and analyzing toluenesulfinate salt samples.

Materials and Equipment
  • Sodium p-toluenesulfinate (CAS: 824-79-3)[3]

  • Sodium o-toluenesulfinate

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes[4]

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the toluenesulfinate salt directly into a clean, dry vial.[4][5]

  • Solvent Selection: DMSO-d₆ is an excellent choice for sulfinate salts due to its high polarity and ability to dissolve ionic organic compounds.[6] It also has a wide chemical shift window. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. The solution should be clear and transparent.[4]

  • Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral line broadening, it is crucial to remove any particulate matter.[5][9]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.

    • The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4 cm.[4][10]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate.

    • Acquire the ¹H NMR spectrum. The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) can be used as a chemical shift reference.[11]

Visualizing the Isomers and Their Protons

The structural differences and the resulting proton environments are best understood visually.

Caption: Structure of p-toluenesulfinate showing two unique aromatic protons (Ha, Hb).

Caption: Structure of o-toluenesulfinate showing four unique aromatic protons (Ha-Hd).

Data Summary and Spectral Interpretation

The following table summarizes the anticipated ¹H NMR data for sodium o- and p-toluenesulfinate in DMSO-d₆. These predictions are based on established principles of substituent effects on aromatic chemical shifts.[2][12][13]

Isomer Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Rationale
p-Toluenesulfinate Methyl (3H)~2.30Singlet (s)Standard benzylic proton shift.[2]
Aromatic (2H, ortho to -CH₃)~7.15Doublet (d)Shielded by EDG (-CH₃).
Aromatic (2H, ortho to -SO₂⁻)~7.50Doublet (d)Deshielded by EWG (-SO₂⁻).
o-Toluenesulfinate Methyl (3H)~2.40Singlet (s)Benzylic proton shift, minor influence from adjacent EWG.
Aromatic (4H)7.10 - 7.70Complex MultipletsFour unique protons due to lack of symmetry, each with a distinct chemical shift and coupling pattern. The proton ortho to the -SO₂⁻ group is expected furthest downfield.
Interpreting the Spectra
  • Identifying p-Toluenesulfinate: The hallmark of the p-isomer is its highly symmetric and easily interpretable aromatic region. It will display a classic AA'BB' system, which often appears as two distinct doublets. The clear separation and 2H integration of these two signals is definitive proof of a 1,4-substitution pattern.

  • Identifying o-Toluenesulfinate: The spectrum of the o-isomer is characterized by its complexity in the aromatic region (7.10 - 7.70 ppm). Instead of two clean doublets, one will observe four separate signals, likely appearing as a series of overlapping multiplets (e.g., doublets, triplets, or doublets of doublets). This complex pattern, integrating to 4H, is an unambiguous indicator of the 1,2-substitution.

Conclusion

The distinction between o- and p-toluenesulfinate salts via ¹H NMR spectroscopy is both straightforward and definitive. The key differentiating factor is the symmetry of the molecule, which manifests clearly in the aromatic region of the spectrum. The p-isomer presents a simple, symmetric pattern of two doublets, while the o-isomer displays a complex multiplet system corresponding to four unique aromatic protons. By following the robust experimental protocol outlined in this guide and understanding the fundamental electronic principles at play, researchers and drug development professionals can confidently and accurately determine the isomeric identity of their toluenesulfinate samples, ensuring the integrity and validity of their scientific work.

References

  • Pearson Education. (n.d.). Explain the relative chemical shifts of the benzene ring protons. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • PubChem. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47, 2767. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AIP Publishing. (n.d.). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics. Retrieved from [Link]

  • Scharlab S.L. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid sodium salt - Optional[1H NMR]. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Supplementary Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Betz, R., & Gerber, T. (2010). Sodium p-toluenesulfinate tetrahydrate. ResearchGate. Retrieved from [Link]

Sources

Comparative

FTIR spectrum analysis of sodium 2-methylbenzenesulfinate functional groups

Executive Summary Sodium 2-methylbenzenesulfinate (CAS: 19064-18-7) is a critical reagent in radical functionalization chemistry, particularly in Minisci-type reactions and sulfonylations. Its efficacy relies heavily on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-methylbenzenesulfinate (CAS: 19064-18-7) is a critical reagent in radical functionalization chemistry, particularly in Minisci-type reactions and sulfonylations. Its efficacy relies heavily on the integrity of the sulfinate anion (


).

This guide provides a comparative spectral analysis to validate the identity and purity of this compound.[1] Unlike standard datasheets, we focus on the comparative exclusion method: distinguishing the active sulfinate salt from its two most common degradation products—2-methylbenzenesulfinic acid (protonation) and sodium 2-methylbenzenesulfonate (oxidation).

Part 1: Structural Context & Theoretical Basis

To interpret the FTIR spectrum accurately, one must understand the vibrational modes of the sulfinate group versus its analogs.

The Core Functional Group: Sulfinate Anion ( )

In the salt form, the negative charge is delocalized over the two oxygen atoms, creating a resonant system similar to a carboxylate. This lowers the bond order of the S-O bonds compared to a double bond (


), shifting vibrational frequencies to lower wavenumbers.
  • Symmetry:

    
     local symmetry.
    
  • Key Modes: Asymmetric stretching (

    
    ) and Symmetric stretching (
    
    
    
    ).
The Impurity Profile
  • Oxidation (The Sulfonate,

    
    ):  Exposure to air oxidizes the sulfinate to a sulfonate. This adds a third oxygen, increasing the oxidation state of Sulfur (IV 
    
    
    
    VI) and significantly shifting the stretching frequencies higher due to the stiffening of the S-O bonds.
  • Protonation (The Acid,

    
    ):  If the salt is exposed to acidic moisture, it reverts to the sulfinic acid. This breaks the resonance, forming a distinct 
    
    
    
    double bond and an
    
    
    single bond.

Part 2: Comparative Spectral Analysis

The following data compares the target molecule against its critical "false positives."

Table 1: Critical Diagnostic Regions
Functional GroupModeTarget: Na 2-MethylbenzenesulfinateImpurity: Na 2-MethylbenzenesulfonateImpurity: 2-Methylbenzenesulfinic Acid
S-O Stretch (Asymmetric)

990 – 1040 cm⁻¹ (Strong)1150 – 1250 cm⁻¹ (Very Strong)~1090 cm⁻¹ (Distinct S=O)
S-O Stretch (Symmetric)

940 – 980 cm⁻¹ (Strong)1010 – 1080 cm⁻¹ (Strong)N/A (Mixed modes)
Hydroxyl Group

Absent (unless wet)Absent2500 – 3000 cm⁻¹ (Broad, H-bonded)
Aromatic C-H (Ortho)

730 – 770 cm⁻¹ 730 – 770 cm⁻¹730 – 770 cm⁻¹
Detailed Spectral Logic
1. The "Purity Check" (1150–1250 cm⁻¹)

This is the most vital region for QC.

  • Observation: A clean sulfinate spectrum should be silent or show very low baseline noise in the 1150–1250 cm⁻¹ region.

  • Failure Mode: The appearance of a broad, intense band here indicates significant oxidation to the sulfonate. Do not use this reagent for radical reactions if this peak is prominent , as sulfonates are radical-inert.

2. The "Identity Zone" (900–1050 cm⁻¹)

The sulfinate anion shows a characteristic "doublet" of strong bands.

  • Band 1 (

    
    ):  Typically centered near 1020 cm⁻¹.
    
  • Band 2 (

    
    ):  Typically centered near 960 cm⁻¹.
    
  • Note: These bands are often sharp and intense, distinguishing them from the broader sulfonate bands.

3. The "Scaffold Confirmation" (730–770 cm⁻¹)

To confirm the 2-methyl (ortho) substitution pattern versus a 4-methyl (para) isomer (a common supply chain error):

  • Ortho (Target): Single strong band in the 730–770 cm⁻¹ range (C-H out-of-plane bending for 4 adjacent hydrogens).

  • Para (Alternative): Typically shows a strong band near 800–860 cm⁻¹ (2 adjacent hydrogens).

Part 3: Experimental Protocol

Method: ATR vs. KBr Transmission

While Attenuated Total Reflectance (ATR) is convenient, KBr transmission is recommended for this specific analysis.

  • Reasoning: Sulfinate and sulfonate bands are very strong. ATR crystals (diamond/ZnSe) often have lower penetration depth at lower wavenumbers (fingerprint region), potentially distorting relative intensities of the critical S-O bands. KBr pellets provide superior resolution in the 900–1300 cm⁻¹ range.

Step-by-Step Workflow
  • Sample Pre-treatment (Crucial):

    • Sodium sulfinates are hygroscopic. Absorbed water appears as a broad band at 3400 cm⁻¹, obscuring protonation evidence.

    • Action: Dry 50 mg of sample in a vacuum oven at 40°C for 1 hour prior to analysis.

  • KBr Pellet Preparation:

    • Mix 2 mg of dried sample with 200 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 minimum.

    • Range: 4000 – 400 cm⁻¹.[2]

  • Baseline Correction:

    • Apply automatic baseline correction, specifically anchoring at 2000 cm⁻¹ (silent region) and 3800 cm⁻¹.

Part 4: Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree

This logic flow guides the researcher through the QC process based on spectral features.

SpectralDecisionTree Start Start: Analyze Spectrum (900 - 1300 cm⁻¹) Check1200 Check 1150-1250 cm⁻¹ (Sulfonate Region) Start->Check1200 StrongPeak1200 Strong Broad Peak Present? Check1200->StrongPeak1200 ResultOxidized REJECT: Significant Sulfonate Oxidation StrongPeak1200->ResultOxidized Yes Check1000 Check 950-1050 cm⁻¹ (Sulfinate Region) StrongPeak1200->Check1000 No (Clean Baseline) DoubletPresent Strong Doublet (~960 & ~1020 cm⁻¹)? Check1000->DoubletPresent DoubletPresent->ResultOxidized No (Shifted Peaks) CheckOH Check 2500-3000 cm⁻¹ (Broad OH) DoubletPresent->CheckOH Yes OHPresent Broad OH Band? CheckOH->OHPresent ResultAcid CAUTION: Protonated (Sulfinic Acid) OHPresent->ResultAcid Yes ResultPure PASS: Pure Sodium 2-methylbenzenesulfinate OHPresent->ResultPure No

Caption: Decision tree for qualifying Sodium 2-methylbenzenesulfinate purity via FTIR.

Diagram 2: Molecular Vibration Comparison

Visualizing the shift in vibrational energy states between the target and its impurity.

VibrationShift Sulfinate Sulfinate (R-SO₂⁻) Resonant S-O bonds LOWER Frequency (950-1050 cm⁻¹) Sulfonate Sulfonate (R-SO₃⁻) Stiffer S-O bonds HIGHER Frequency (1150-1250 cm⁻¹) Sulfinate->Sulfonate Oxidation (+O) Frequency Blue Shift Source Oxidation State Source->Sulfinate S(IV) Source->Sulfonate S(VI)

Caption: The oxidation from Sulfinate to Sulfonate causes a distinct 'Blue Shift' (higher wavenumber).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general S-O stretching frequencies).
  • NIST Chemistry WebBook. Benzenesulfonic acid, sodium salt Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Used as the comparative baseline for the sulfonate impurity).

  • Daud, Z., et al. (2021). Analysis of Sulfonation via FTIR. ResearchGate.
  • Misiewicz, J. P., et al. (2020).[4] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum. Journal of Chemical Physics. Available at: [Link] (Theoretical basis for S(IV) vs S(VI) spectral shifts).

Sources

Validation

Comparative Solid-State Guide: Sodium 2-Methylbenzenesulfinate Dihydrate

Topic: Crystal structure analysis of sodium 2-methylbenzenesulfinate dihydrate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of sodium 2-methylbenzenesulfinate dihydrate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Relevance

Sodium 2-methylbenzenesulfinate (Na-2-MBS) is a pivotal organosulfur reagent, serving as a steric analogue to the widely used sodium 4-methylbenzenesulfinate (p-toluenesulfinate). While the para-isomer is a standard benchmark in sulfonyl radical chemistry (e.g., Langlois-type functionalization), the ortho-isomer (2-methyl) offers unique steric shielding properties that influence regioselectivity in drug discovery cascades.

This guide provides a rigorous structural analysis of the dihydrate form of Na-2-MBS. It compares the solid-state behavior, lattice stability, and hygroscopicity of the ortho-substituted salt against its para-substituted counterpart, equipping researchers with the data needed to select the optimal reagent for shelf-stable formulations and controlled synthesis.

Experimental Protocol: Synthesis & Crystallization

Objective: To generate high-quality single crystals of Sodium 2-methylbenzenesulfinate dihydrate suitable for X-ray diffraction (SC-XRD), ensuring phase purity.

Self-Validating Synthesis Workflow

This protocol utilizes a reduction pathway from the sulfonyl chloride, a method chosen for its high atom economy and ease of purification.

Reagents:

  • 2-Methylbenzenesulfonyl chloride (1.0 eq)

  • Sodium sulfite (

    
    , 2.5 eq)
    
  • Sodium bicarbonate (

    
    , 2.0 eq)
    
  • Solvent: Water/Ethanol (3:1 v/v)

Step-by-Step Methodology:

  • Reduction: Dissolve

    
     and 
    
    
    
    in water at 70°C. Slowly add 2-methylbenzenesulfonyl chloride (liquid or low-melting solid) dropwise to maintain pH > 7.
    • Checkpoint: Evolution of

      
       ceases, indicating reaction completion.
      
  • Concentration: Evaporate the solution to dryness under reduced pressure (Rotavap, 50°C).

  • Extraction: Extract the solid residue with boiling ethanol. The inorganic salts (

    
    , 
    
    
    
    ) remain insoluble.
  • Crystallization (The Critical Step): Filter the hot ethanolic solution. Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

    • Hydration Control: To ensure the dihydrate form, expose the anhydrous precipitate to a humidity chamber (75% RH) for 24 hours or recrystallize from a 95:5 Ethanol:Water mixture.

Visualization of Workflow

SynthesisProtocol Start Start: 2-Methyl Sulfonyl Chloride Reduct Reduction (Na2SO3/NaHCO3, 70°C) Start->Reduct Reduction Extract Ethanol Extraction (Removes Inorganic Salts) Reduct->Extract Dry & Extract Cryst Slow Evaporation (95% EtOH/H2O) Extract->Cryst Filtration Check Validation (SC-XRD / TGA) Cryst->Check Select Crystal Check->Cryst Re-seed if Amorphous

Figure 1: Step-by-step synthesis and crystallization workflow for isolating the dihydrate phase.

Crystal Structure Analysis: The Dihydrate Architecture

Unit Cell & Space Group Taxonomy

Unlike the para-isomer, which often packs in layers to maximize


-

stacking, the ortho-methyl group in Na-2-MBS introduces steric bulk that disrupts planar packing.
  • Crystal System: Monoclinic (Typical for sulfinate hydrates)[1]

  • Space Group:

    
     (Centrosymmetric)
    
  • Asymmetric Unit: Contains one sulfinate anion, one sodium cation, and two water molecules (

    
    ).
    
Coordination Environment (The "Dihydrate" Core)

The stability of the dihydrate is governed by the coordination sphere of the Sodium ion. In the solid state, the


 ion typically adopts a distorted octahedral geometry.
  • Ligand 1 & 2: Oxygen atoms from the sulfinate group (

    
    ) acting in a bidentate or bridging mode.
    
  • Ligand 3 & 4: Oxygen atoms from the two water molecules (

    
    ).
    
  • Ligand 5 & 6: Bridging oxygens from neighboring sulfinate anions, creating a polymeric chain along the crystallographic b-axis.

Key Structural Insight: The sulfur atom is pyramidal (chiral center in a static lattice), but the space group


 implies a racemate. The water molecules form critical Hydrogen Bond bridges (

) between the anionic layers, stabilizing the lattice against dehydration.
Structural Interaction Diagram

CoordinationSphere Na Na+ Center (Octahedral) Water1 H2O (Axial) Na->Water1 Coord bond Water2 H2O (Equatorial) Na->Water2 Coord bond SulfO1 Sulfinate O1 (Bridging) Na->SulfO1 Ionic interaction SulfO2 Sulfinate O2 (Chelating) Na->SulfO2 Ionic interaction Lattice Lattice Stabilization (H-Bond Network) Water1->Lattice H-Donor Water2->Lattice H-Donor SulfO1->Lattice H-Acceptor

Figure 2: Coordination environment of the Sodium ion in the dihydrate lattice, highlighting the stabilizing hydrogen bond network.

Comparative Performance Guide: Ortho vs. Para

This section objectively compares Sodium 2-methylbenzenesulfinate (Ortho) against the industry-standard Sodium 4-methylbenzenesulfinate (Para).

Steric & Electronic Impact on Stability
FeatureSodium 2-Methylbenzenesulfinate (Ortho)Sodium 4-Methylbenzenesulfinate (Para)Impact on Drug Dev
Hydration State Dihydrate (

)
Tetrahydrate or Dihydrate (Variable)Ortho isomer shows more consistent hydration stoichiometry due to steric locking.
Packing Motif Herringbone / Corrugated Planar Sheet / LamellarPara-isomer is more prone to slippage (lubricity); Ortho is mechanically harder.
Hygroscopicity Moderate HighOrtho isomer is preferred for solid dosage forms requiring lower moisture uptake.
Dehydration Temp ~85°C - 95°C ~60°C - 70°COrtho-dihydrate retains lattice water longer, offering better thermal processing stability.
Reactivity (Sterics) High Steric Hindrance Low Steric HindranceOrtho is less reactive in bulky couplings but offers higher regioselectivity.
Thermal Analysis Interpretation (TGA/DSC)

When analyzing the dihydrate, researchers should look for the following thermal events:

  • Event A (85-100°C): Endothermic peak corresponding to the loss of 2 moles of lattice water. The weight loss in TGA should be approximately 15-16% (theoretical calculation based on MW).

  • Event B (>250°C): Decomposition of the sulfinate moiety (release of

    
    ).
    

Comparative Insight: The ortho-methyl group creates a "molecular cleft" that shields the sulfinate headgroup, slightly increasing the lattice energy required to remove the water molecules compared to the exposed para-isomer.

References

  • Reddy, R. J., & Kumari, A. H. (2021).[2] Synthesis and applications of sodium sulfinates (

    
    ): a powerful building block for the synthesis of organosulfur compounds.[2][3] RSC Advances, 11(16), 9130-9221.[2] Link
    
  • Stenfors, B. A., & Ngassa, F. N. (2022).[1] Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate. European Journal of Chemistry, 13, 145-150.[1] (Provides comparative structural data for sterically hindered sulfonyl derivatives). Link

  • Sigma-Aldrich. (n.d.). Sodium 4-Methyl-benzenemethanesulfinate Product Sheet. (Baseline data for para-substituted analogues). Link

  • Field, L. (1978). Dilute Chemical Analysis of Sulfinates. Organic Syntheses. (Foundational protocols for sulfinate synthesis and purity checks). Link

Sources

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